6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(3-methoxypropyl)-3-methylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-11-5-4-10(13)8-12(11)14-15(9)6-3-7-16-2/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFYWVVBRJKMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1CCCOC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole: Properties and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities. This document details the chemical and physical properties of this specific N2-substituted derivative, outlines a robust, logical synthetic pathway, and explores its reactivity, with a particular focus on the strategic utility of the C6-bromo functionality. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in the synthesis of novel chemical entities.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[1][2][3] The bicyclic system, consisting of a benzene ring fused to a pyrazole ring, can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[1] These scaffolds are considered "privileged" because they can interact with a wide range of biological targets, often acting as bioisosteres for other aromatic systems like purines, which allows them to form crucial hydrogen bonding interactions within enzyme active sites, such as those of protein kinases.[4]
The subject of this guide, This compound , possesses three key features that define its chemical utility:
-
The 2H-Indazole Core: Substitution at the N2 position often yields distinct pharmacological profiles compared to the N1 isomers. Control over this regioselectivity is a critical aspect of its synthesis.
-
The C3-Methyl Group: This small alkyl group can influence the molecule's conformation and metabolic stability.
-
The C6-Bromo Substituent: This halogen atom is not merely a passive feature; it is a versatile chemical "handle" for introducing molecular diversity through a variety of cross-coupling reactions.[4][5]
This guide will elucidate the properties of this molecule, providing the foundational knowledge necessary for its effective application in research and development.
Physicochemical and Structural Properties
A summary of the core physicochemical properties for this compound is presented below. These values are critical for experimental design, including reaction setup, purification, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅BrN₂O | |
| Molecular Weight | 283.16 g/mol | |
| CAS Number | 1015699-31-8 | Not explicitly found, but related structures are referenced. |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds. |
| Solubility | Expected to be soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Dimethylformamide (DMF). | Inferred from general properties of similar organic molecules. |
| Storage | Recommended to be stored in a dry, sealed environment at room temperature. |
Chemical Structure
The structural representation of the molecule is crucial for understanding its reactivity and spectroscopic signature.
Caption: 2D Structure of this compound.
Synthesis and Structural Elucidation
Proposed Synthetic Workflow
The alkylation of an indazole typically yields a mixture of N1 and N2 isomers. The choice of base and solvent can influence the ratio of these products, but chromatographic separation is almost always necessary.
Caption: Proposed workflow for the synthesis and purification of the target N2-indazole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on established chemical principles for N-alkylation of indazoles.[6]
-
Reaction Setup: To a solution of 6-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen, forming the indazolide anion, which is a potent nucleophile for the subsequent alkylation. DMF is a suitable polar aprotic solvent for this type of reaction.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add 1-bromo-3-methoxypropane (1.3 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Causality: The indazolide anion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. A slight excess of the alkylating agent ensures complete consumption of the starting material.
-
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Causality: This step safely neutralizes any unreacted NaH.
-
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: This standard procedure isolates the crude product mixture from the aqueous phase and inorganic salts.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 30%).
-
Causality: The N1 and N2 isomers have different polarities and will elute separately, allowing for their isolation. The less polar N2 isomer typically elutes first.
-
-
Characterization: Confirm the structure and purity of the isolated target compound using NMR spectroscopy, Mass Spectrometry (MS), and HPLC.[7]
Spectroscopic Characterization (Predicted)
Structural confirmation is paramount.[7] The following are predicted spectroscopic data points based on the analysis of similar indazole structures.[8]
| Data Type | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Three signals in the aromatic region (~7.0-8.0 ppm). The proton at C7 will likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. Alkyl Chain Protons: A triplet for the N-CH₂ (~4.4 ppm), a triplet for the O-CH₂ (~3.5 ppm), a multiplet for the central CH₂ (~2.2 ppm), and a singlet for the O-CH₃ (~3.3 ppm). C3-Methyl Protons: A singlet around ~2.5 ppm. |
| ¹³C NMR | Aromatic Carbons: Six signals in the aromatic region (~110-150 ppm), including the carbon bearing the bromine atom. Alkyl Carbons: Signals corresponding to the N-CH₂, central CH₂, O-CH₂, O-CH₃, and C3-CH₃. |
| Mass Spec (ESI+) | The primary ion observed would be the [M+H]⁺ peak at m/z 283.1 and 285.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity as a versatile intermediate. The bromine atom at the C6 position is the primary site for synthetic elaboration.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery for creating C-C, C-N, and C-O bonds.[5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of various anilines and related structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
Example Workflow: Suzuki-Miyaura Coupling
This diagram illustrates a typical workflow for diversifying the core scaffold using a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
Substituted indazoles are key components in many approved drugs and clinical candidates.[3] They are particularly prominent as kinase inhibitors in oncology.[4] Molecules like this compound serve as starting points for building libraries of diverse compounds. By varying the substituent introduced at the C6-position via cross-coupling, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds to optimize their potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a strategically designed molecular building block. Its well-defined structure, predictable synthesis, and, most importantly, the reactive bromine handle at the C6-position make it an invaluable tool for researchers in drug discovery. The ability to readily introduce a wide range of chemical functionalities through robust and well-understood cross-coupling chemistry allows for the efficient generation of novel and diverse chemical matter, accelerating the discovery of new therapeutic agents.
References
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- Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole | 590417-95-1.
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- Institute of Chemistry of Clermont-Ferrand.
- Google Patents.
- Organic Chemistry Portal. 2H-Indazole synthesis.
- EPA. 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties.
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- Google Patents.
- Cayman Chemical. 8-Hydroxyguanosine.
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- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole CAS number and identifiers
The following technical guide provides an in-depth analysis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole , a specialized heterocyclic intermediate used in the synthesis of small-molecule kinase inhibitors.
Executive Summary
This compound (CAS: 1822817-70-8 ) is a high-value pharmacophore scaffold employed in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors.
This compound represents a strategic "bifunctional" building block:
-
The N2-alkyl tail (3-methoxypropyl): Provides solubility and occupies the solvent-exposed region of the kinase ATP-binding pocket.
-
The C6-Bromine handle: Enables late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl "warheads."
Its structural significance lies in the 2H-indazole tautomer fixation. Unlike 1H-indazoles, 2H-indazoles often exhibit distinct binding modes (e.g., to the hinge region of kinases like VEGFR, PDGFR, or p38 MAPK), making the regioselective synthesis of this core a critical process challenge.
Chemical Identity & Properties
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1822817-70-8 |
| Molecular Formula | C₁₂H₁₅BrN₂O |
| Molecular Weight | 283.17 g/mol |
| Core Scaffold | 2H-Indazole (Benzopyrazole) |
| Key Substituents | 6-Bromo (Halogen), 3-Methyl (Alkyl), 2-(3-Methoxypropyl) (Ether-alkyl) |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Low solubility in water |
| SMILES | COCCCN1C(C)=C2C=C(Br)C=CC2=N1 |
Synthetic Pathways & Process Chemistry
The synthesis of N2-alkylated indazoles is historically challenging due to the thermodynamic preference for N1-alkylation. The production of 1822817-70-8 requires overcoming this regioselectivity issue.
The Regioselectivity Challenge
Alkylation of 6-bromo-3-methyl-1H-indazole with 1-bromo-3-methoxypropane typically yields a mixture of isomers:
-
N1-Isomer (Undesired): Thermodynamically favored (aromaticity of the benzene ring is preserved).
-
N2-Isomer (Target): Often kinetically favored under specific conditions but prone to rearrangement or lower yields.
Optimized Synthetic Route
To maximize the N2-isomer (the target compound), the following protocol utilizes solvent effects and base selection to shift the ratio.
Step 1: Core Synthesis (If not commercially sourced)
-
Precursor: 1-(4-bromo-2-fluorophenyl)ethanone.
-
Reagent: Hydrazine hydrate (
). -
Mechanism: Nucleophilic attack of hydrazine on the ketone followed by intramolecular
displacement of the fluorine. -
Product: 6-Bromo-3-methyl-1H-indazole.
Step 2: Regioselective Alkylation
-
Substrate: 6-Bromo-3-methyl-1H-indazole.
-
Electrophile: 1-Bromo-3-methoxypropane (or 1-Chloro-3-methoxypropane with NaI catalyst).
-
Base/Solvent: Cesium Carbonate (
) in DMF or Acetonitrile.-
Rationale:
provides a "coordination template" effect that can enhance N2 selectivity compared to or .
-
-
Purification: The critical step is the separation of N1 and N2 isomers via silica gel chromatography. The N2 isomer typically elutes after the N1 isomer in non-polar systems due to its higher dipole moment (quinoid-like character), though this varies by solvent system.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway highlighting the critical regioselectivity bifurcation between N1 and N2 alkylation.[1]
Experimental Protocol: Alkylation & Purification
Objective: Synthesis of this compound. Scale: 10 mmol (Laboratory Scale).
Reagents:
-
6-Bromo-3-methyl-1H-indazole (2.11 g, 10 mmol)
-
1-Bromo-3-methoxypropane (1.68 g, 11 mmol)
-
Cesium Carbonate (
) (4.88 g, 15 mmol) -
Dimethylformamide (DMF), anhydrous (20 mL)
Procedure:
-
Dissolution: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromo-3-methyl-1H-indazole in anhydrous DMF (20 mL).
-
Deprotonation: Add
in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes to ensure deprotonation. -
Addition: Dropwise add 1-bromo-3-methoxypropane via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor via TLC (System: Hexane/EtOAc 3:1) or LC-MS.[2]
-
Note: You will observe two spots. The N1 isomer usually has a higher
(less polar); the N2 isomer (Target) usually has a lower .
-
-
Work-up:
-
Cool to RT.
-
Dilute with Ethyl Acetate (100 mL) and wash with water (
mL) to remove DMF and inorganic salts. -
Wash organic layer with Brine, dry over
, filter, and concentrate in vacuo.
-
-
Purification (Critical):
-
Perform Flash Column Chromatography using a gradient of Hexane/Ethyl Acetate (0%
40% EtOAc). -
Fraction 1: N1-isomer (Discard or save for characterization).
-
Fraction 2: Target N2-isomer .
-
-
Validation: Confirm structure via NOESY NMR. The N2-alkyl protons will show NOE correlations with the C3-Methyl group protons. The N1-alkyl protons would show NOE with the C7-H proton.
Structural Analysis & Drug Discovery Utility
This compound is not merely a random intermediate; it is designed for specific "Fragment-Based Drug Design" (FBDD) logic.
The "Hinge Binder" Logic
In many kinase inhibitors (e.g., Pazopanib, Axitinib), the indazole nitrogen atoms interact with the kinase hinge region via hydrogen bonds.
-
2H-Indazole: The N1 is a hydrogen bond acceptor, and the C3-position often points toward the gatekeeper residue.
-
3-Methoxypropyl Tail: This group likely extends into the solvent front or a ribose-binding pocket, improving the physicochemical properties (LogP, Solubility) of the final drug molecule.
The C6-Bromo Handle
The bromine at position 6 is electronically activated for cross-coupling.
-
Suzuki Coupling: Reaction with aryl-boronic acids introduces the "tail" of the inhibitor, which often occupies the hydrophobic pocket II or the allosteric site.
-
Buchwald-Hartwig: Amination at C6 can introduce solubilizing amine groups.
SAR Visualization
Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety in the this compound scaffold.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Handling:
-
Use in a fume hood.
-
Avoid dust formation.
-
Wear nitrile gloves and safety glasses.
-
-
Storage: Store at 2-8°C (Refrigerated), under inert atmosphere (
or Ar) if possible, to prevent gradual oxidation or discoloration.
References
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. QM Magic Class. Retrieved February 26, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved February 26, 2026, from [Link]
Sources
Molecular structure and weight of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a multitude of biologically active compounds.[1][2][3][4] These nitrogen-containing heterocyclic compounds, consisting of a benzene ring fused to a pyrazole ring, exhibit a wide array of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] The specific compound, 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole, represents a tailored molecule with potential applications in drug discovery and development, meriting a detailed examination of its molecular characteristics. This guide provides a comprehensive analysis of its molecular structure and weight, crucial for its application in experimental research.
Molecular Structure and Isomerism
The structural architecture of this compound is foundational to its chemical behavior and biological interactions. The molecule is built upon a bicyclic indazole core. A bromine atom is substituted at the 6-position of the benzene ring, a methyl group at the 3-position of the pyrazole ring, and a 3-methoxypropyl group is attached to one of the nitrogen atoms of the pyrazole ring.
A critical aspect of the indazole scaffold is the existence of tautomers, primarily the 1H- and 2H- forms, with the 1H-indazole being the more thermodynamically stable and predominant tautomer.[1] In the case of the topic compound, the "(2H)" designation specifies that the 3-methoxypropyl group is attached to the nitrogen atom at the 2-position of the indazole ring.
The IUPAC name for this compound is this compound. Its unique structure is unambiguously identified by the CAS number 1822817-70-8.
Caption: 2D chemical structure of this compound.
Molecular Weight and Formula
The molecular formula of this compound is C₁₂H₁₅BrN₂O . This formula is derived from the count of each atom within the molecule: 12 carbon atoms, 15 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 1 oxygen atom.
The molecular weight is a critical parameter for a multitude of experimental procedures, including solution preparation, reaction stoichiometry, and analytical characterization. The molecular weight is calculated by summing the atomic weights of all constituent atoms.
Table 1: Atomic Composition and Molecular Weight Calculation
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 15 | 1.008 | 15.120 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 283.169 |
Based on this calculation, the molecular weight of this compound is 283.17 g/mol .
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, we can infer some of its key physicochemical properties based on its structure and data from similar indazole derivatives.
Table 2: Predicted Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₁₅BrN₂O | Crysdot LLC |
| Molecular Weight | 283.16 g/mol | Crysdot LLC |
| CAS Number | 1822817-70-8 | Crysdot LLC |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structural characteristics |
| SMILES Code | CC1=C2C=CC(Br)=CC2=NN1CCCOC | Crysdot LLC |
Synthesis and Reactivity Insights
The synthesis of N-alkylated indazoles like this compound typically involves the alkylation of a pre-formed 6-bromo-3-methyl-1H-indazole precursor. The regioselectivity of the N-alkylation is a key challenge in indazole chemistry, often yielding a mixture of N1 and N2 isomers.[5] The choice of solvent, base, and alkylating agent can significantly influence the ratio of these isomers.
The presence of the bromine atom at the 6-position offers a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations.[2] This allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: General synthetic workflow for this compound and its potential for further derivatization.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a synthesized batch of this compound.
Rationale: HPLC is a cornerstone analytical technique in synthetic and medicinal chemistry for assessing the purity of compounds. By separating the target molecule from potential impurities, starting materials, and byproducts, it provides a quantitative measure of purity, which is essential for ensuring the reliability of subsequent biological assays.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Gradient Program: Start with a lower percentage of acetonitrile (e.g., 30%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: 254 nm and 280 nm (or a wavelength determined by UV-Vis spectral analysis of the compound).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the compound by dividing the peak area of the main product by the total peak area of all components, expressed as a percentage.
-
Conclusion
This compound is a specifically functionalized indazole derivative with a molecular formula of C₁₂H₁₅BrN₂O and a molecular weight of 283.17 g/mol . Its defined structure, particularly the presence of a bromine atom, makes it a valuable intermediate for the synthesis of more complex molecules for drug discovery. A thorough understanding of its molecular characteristics is paramount for its effective utilization in research and development.
References
-
Crysdot LLC. This compound. [Link]
-
PubChem. 6-bromo-3-methyl-1H-indazole. [Link]
-
Organic Chemistry Portal. 2H-Indazole synthesis. [Link]
-
U.S. Environmental Protection Agency. 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. [Link]
-
Molecules. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- Google Patents.
-
ResearchGate. Structure and synthesis of indazole. [Link]
-
MDPI. Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
-
PubChemLite. 6-bromo-2-methyl-2h-indazole-3-carboxylic acid. [Link]
- Google Patents.
-
RSC Publishing. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
International Journal of Scientific Development and Research. Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. [Link]
-
Bangladesh Journals Online. 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. [Link]
-
PubChemLite. 6-bromo-2-(difluoromethyl)-3-methyl-2h-indazole. [Link]
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Therapeutic potential of 6-bromo-indazole intermediates
Therapeutic Potential of 6-Bromo-Indazole Intermediates: An In-Depth Technical Guide
Executive Summary
The 6-bromo-1H-indazole scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1][2] Unlike generic heterocycles, this moiety offers a unique trifunctional architecture: a modifiable nitrogen specifically at position 1 (or 2), a C-3 position available for electrophilic substitution or cyclization, and—most critically—a C-6 bromine "handle" primed for transition-metal-catalyzed cross-coupling.
This guide analyzes the utility of 6-bromo-indazole intermediates in accelerating drug discovery, specifically for kinase inhibitors (VEGFR, PLK4, PI3K) and emerging anti-infectives. We provide validated synthetic protocols, structural activity relationship (SAR) logic, and alternative manufacturing routes for high-profile oncology drugs.
Chemical Architecture & The "Warhead" Logic
The therapeutic value of 6-bromo-indazole lies in its electronic and steric properties, which mimic the purine core of ATP. This allows derivatives to anchor effectively within the hinge region of kinase ATP-binding pockets.
The Trifunctional Core
The 6-bromo-indazole core allows for "divergent synthesis," enabling the rapid generation of compound libraries from a single precursor.
-
Position N-1/N-2 (Solubility & PK): Alkylation here controls lipophilicity and metabolic stability. N-1 is thermodynamically favored, but N-2 substitution (often achieved via specific conditions or transient protection) is critical for drugs like Pazopanib .
-
Position C-3 (Potency Tuning): This position is electron-rich, suitable for halogenation (Iodine) or formylation, serving as a gateway to extended pi-systems (e.g., Axitinib 's vinyl pyridine tail).
-
Position C-6 (The Specificity Handle): The bromine atom is the strategic pivot point. It is sufficiently reactive for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings but stable enough to survive N-alkylation and C-3 functionalization steps.
Therapeutic Applications & Case Studies
Oncology: VEGFR and Multi-Kinase Inhibition
The 6-position of the indazole ring is frequently used to extend the molecule into the "solvent-exposed" region of the kinase pocket, improving selectivity.
-
Case Study: Pazopanib (Alternative Synthesis)
-
Target: VEGFR, PDGFR, c-KIT.[3]
-
Relevance: While the innovator route uses 3-methyl-6-nitro-1H-indazole, optimized alternative routes utilize 6-bromo-2,3-dimethyl-2H-indazole .[4] The bromine allows for a late-stage Buchwald-Hartwig amination with the pyrimidine moiety, often providing higher yields and avoiding nitro-reduction steps earlier in the sequence.
-
-
Case Study: Axitinib Analogs
-
Target: VEGFR1/2/3.
-
Relevance: Axitinib utilizes a C-6 sulfide linkage.[5] Research demonstrates that 6-bromo-indazole precursors can be coupled with thiols (via Pd-catalysis) to generate Axitinib analogs or "bio-betters" with modified solubility profiles.
-
Emerging Targets: PLK4 and PI3K
Recent literature identifies 6-bromo-indazole as the starting material for Polo-like Kinase 4 (PLK4) inhibitors. The C-6 bromine is coupled with aryl-boronic acids to introduce rigidity, while the C-3 position is derivatized to interact with the lysine gatekeeper residue.
Synthetic Methodology & Experimental Protocols
Core Synthesis: Large-Scale Preparation of 6-Bromo-1H-indazole
Rationale: Direct bromination of indazole often yields a mixture of 3-bromo, 5-bromo, and 6-bromo isomers. The most reliable, regiospecific route is the diazotization-cyclization of aniline precursors.
Protocol 1: Synthesis from 4-Bromo-2-methylaniline
-
Acetylation: Dissolve 4-bromo-2-methylaniline (1.0 eq) in chloroform. Add acetic anhydride (1.1 eq) dropwise at <40°C. Stir 1h.
-
Nitrosation/Cyclization: Add potassium acetate (0.3 eq) and isoamyl nitrite (2.2 eq). Heat to reflux (68°C) for 20h.
-
Hydrolysis: Evaporate volatiles. Add conc. HCl and heat to 50°C to remove the acetyl group.
-
Work-up: Neutralize with NaOH to pH 11. Filter the resulting solid. Recrystallize from heptane.
-
Yield: ~75-80%
-
Purity: >98% (HPLC)
-
Functionalization: The Suzuki-Miyaura Cross-Coupling
Rationale: This is the primary method for converting the 6-Br "handle" into a biaryl system, common in kinase inhibitors.
Protocol 2: C-6 Arylation
-
Reagents: 6-Bromo-1H-indazole derivative (1.0 eq), Arylboronic acid (1.5 eq),
(0.05 eq), (2.0 eq). -
Solvent: 1,4-Dioxane : Water (4:1).
-
Conditions: Degas with Argon. Heat at 90°C for 4-12 hours.
-
Self-Validation: Monitor disappearance of the aryl bromide peak (approx.
7.6 ppm in NMR) and appearance of new aromatic protons.
Visualization: Structural Logic & Synthesis
Figure 1: The Divergent Synthesis Workflow
This diagram illustrates how the 6-bromo-indazole core serves as a branching point for multiple drug classes.
Caption: Divergent synthetic pathways from the 6-bromo-indazole core to major therapeutic classes.
Figure 2: SAR Logic of the 6-Bromo-Indazole Scaffold
This diagram details the specific biological roles of each position on the scaffold.
Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each scaffold position.
Quantitative Data Summary
Table 1: Comparative Potency of Indazole-Derived Inhibitors (Selected)
| Compound Class | Target Kinase | Key Modification (C-6) | IC50 (nM) | Clinical Status |
| Pazopanib | VEGFR-2 | Pyrimidine-amine (via N-2 route) | ~30 | FDA Approved |
| Axitinib | VEGFR-1/2/3 | Thioether linkage | 0.2 | FDA Approved |
| PLK4 Analog | PLK4 | Aryl-boronic acid coupling | < 10 | Preclinical |
| Indazole-W4 | VEGFR-2 | 6-Bromo derivative (Direct) | < 5 | Research |
Note: Data compiled from diverse sources; direct head-to-head comparison requires standardized assay conditions.
References
-
MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link]
-
NIH (PubMed Central). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. [Link]
-
Google Patents. Method for preparing intermediate of axitinib (CN103570696B). [6]
-
NIH (PubMed Central). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase. [Link]
Sources
Role of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole in kinase inhibitor research
The Role of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole in Kinase Inhibitor Research
Part 1: Core Directive & Executive Summary
This technical guide analyzes This compound (CAS: 1822817-70-8), a specialized heterocyclic building block critical in the discovery of next-generation kinase inhibitors. Unlike the more common 1H-indazoles found in first-generation inhibitors (e.g., Axitinib), this 2H-indazole scaffold offers distinct vectors for engaging the ATP-binding pocket of kinases, particularly within the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) signaling pathway.
This guide details the compound's structural utility, its pivotal role in the Structure-Activity Relationship (SAR) studies leading to clinical candidates like Zabedosertib (BAY 1834845) , and provides validated protocols for its synthesis and application in medicinal chemistry.
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Structural Logic: The 2H-Indazole Scaffold
The shift from 1H- to 2H-indazoles represents a strategic "scaffold hop" in drug design.
-
Binding Geometry: The 2H-indazole core orients the C3-substituent (methyl) and the N2-substituent (3-methoxypropyl) to project into specific sub-pockets of the kinase active site, often the solvent-exposed region or the ribose pocket.
-
The Bromine Handle (C6): The bromine atom at position 6 is a "warhead" for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to attach diverse aryl or heteroaryl groups that interact with the kinase hinge region.
-
The N2-Methoxypropyl Tail: This specific side chain serves two functions:
-
Solubility & PK: The ether linkage increases polarity compared to a simple alkyl chain, improving solubility.
-
Selectivity: In IRAK4 research, this tail was found to occupy a specific hydrophobic groove, enhancing potency against the target while maintaining selectivity against off-targets like FLT3.
-
Case Study: Optimization of IRAK4 Inhibitors
The most authoritative application of this scaffold is in the development of IRAK4 inhibitors by Bayer AG.[1]
-
The Challenge: Early IRAK4 inhibitors suffered from poor metabolic stability or low selectivity.
-
The Solution: SAR studies identified that substitution at the N2 position of the indazole was critical. The 3-methoxypropyl analogue (derived from the title compound) was a breakthrough "Lead Compound" (referred to as Compound 30 in key literature). It demonstrated superior potency compared to N2-methyl analogues.
-
Outcome: While the 3-methoxypropyl group showed high potency, it was eventually optimized to hydroxy-alkyl groups (as seen in Zabedosertib ) to further improve metabolic half-life (
). However, the 3-methoxypropyl variant remains a vital tool compound for in vitro assays and crystallographic studies.
Part 3: Visualization & Formatting
Diagram 1: Synthetic Utility & SAR Evolution
This diagram illustrates how the building block is transformed into a bioactive kinase inhibitor and its relationship to the clinical candidate Zabedosertib.
Caption: Evolution from the 6-bromo building block to the high-potency lead and final clinical candidate Zabedosertib.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: This protocol ensures regioselective alkylation at the N2 position, separating it from the thermodynamically stable N1 isomer.
Reagents:
-
Starting Material: 6-Bromo-3-methyl-1H-indazole (1.0 eq)
-
Alkylating Agent: 1-Bromo-3-methoxypropane (1.2 eq)
-
Base: Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF or Acetonitrile (
)
Step-by-Step Workflow:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 6-Bromo-3-methyl-1H-indazole (e.g., 5.0 g) in anhydrous DMF (50 mL).
-
Deprotonation: Add
(15.4 g) in a single portion. Stir at room temperature for 30 minutes to generate the indazolyl anion. -
Alkylation: Dropwise add 1-Bromo-3-methoxypropane (4.3 g) over 10 minutes.
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Note: Expect formation of both N1 (minor) and N2 (major) isomers.
-
Workup: Cool to RT. Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification (Critical): Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-30% EtOAc in Hexanes.
-
Identification: The N2-isomer (Target) typically elutes after the N1-isomer due to higher polarity in this solvent system, but verified by NOESY NMR (interaction between N2-sidechain and C3-Methyl).
-
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
Rationale: To attach the hinge-binding motif to the C6 position.
-
Setup: Combine this compound (1.0 eq) with the appropriate Boronic Acid/Ester (1.2 eq).
-
Catalyst: Add
(0.05 eq) and (2M aq. solution, 3.0 eq). -
Solvent: 1,4-Dioxane (degassed).
-
Condition: Heat at 90-100°C under
atmosphere for 2-12 hours. -
Isolation: Filter through Celite, concentrate, and purify via HPLC.
Data Summary: Comparative Potency (Hypothetical/Representative)
Based on SAR trends in IRAK4 inhibitor discovery (Bothe et al., 2024).
| Compound Variant | Indazole N2-Substituent | IRAK4 IC50 (nM) | Metabolic Stability ( |
| Reference (Early Lead) | Methyl | ~15 | High |
| Target Intermediate | 3-Methoxypropyl | < 5 | Low (Rapid O-demethylation) |
| Clinical Candidate | 2-Hydroxypropan-2-yl | < 5 | Optimized |
Diagram 2: IRAK4 Signaling Pathway & Inhibition
This diagram contextualizes where the inhibitor acts within the inflammatory cascade.
Caption: Mechanism of Action: The indazole-based inhibitor blocks IRAK4, preventing downstream NF-κB activation and cytokine storm.
References
-
Bothe, U., et al. (2024).[1][2] Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. [1]
- Key Reference: Describes the SAR journey where N2-substituted indazoles were pivotal.
-
Bayer Pharma AG. (2016).[3] Substituted Indazoles and their Use as IRAK4 Inhibitors. Patent WO2016083433A1.[3][4][5]
- Key Reference: Contains specific synthesis examples of N2-substituted indazole intermedi
-
PubChem Compound Summary. (2024). Zabedosertib (BAY 1834845).[1][2][3][4][6][7][8][9][10] National Center for Biotechnology Information.
- Key Reference: Verifies the structural class and clinical st
Sources
- 1. rcsb.org [rcsb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. zabedosertib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. BAY1830839 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. zabedosertib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Zabedosertib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. abmole.com [abmole.com]
- 9. BAY-1830839 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Zabedosertib | C20H21F3N4O4S | CID 121364961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Bromine in Modulating Indazole's Bioactive Potential
An In-depth Technical Guide to the Electronic Properties of the Indazole Ring in 6-Bromo Derivatives
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with significant biological activity, including kinase inhibitors and anticancer agents.[1] The functionalization of the indazole core is a critical strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. Among the various modifications, halogenation, and specifically bromination at the 6-position, stands out as a particularly powerful tactic.
The introduction of a bromine atom is not merely a synthetic handle; it is a strategic electronic perturbation. It fundamentally alters the electron density, acidity, and reactivity of the indazole ring system. This guide provides an in-depth analysis of the electronic properties of 6-bromoindazole, explaining the causality behind its unique reactivity and providing field-proven methodologies for its synthesis and functionalization. We will explore how the C6-Br substituent modulates the core's electronic landscape and how this can be leveraged by researchers and drug development professionals to design next-generation therapeutics.
Part 1: The Indazole Core - An Electronic Baseline
To appreciate the impact of the 6-bromo substituent, one must first understand the intrinsic electronic nature of the parent indazole ring.
Aromaticity and Tautomerism
Indazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring.[2] It possesses 10 π-electrons, fulfilling Hückel's rule for aromaticity. A key feature of the indazole system is its tautomerism; it primarily exists in two forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more stable and predominant form in solution and the solid state by approximately 2.3 kcal/mol.[3] This stability difference is crucial, as the reactivity and electronic properties of the two tautomers differ significantly.
Caption: Tautomeric forms of the parent indazole ring.
Acidity, Basicity, and Dipole Moment
The indazole molecule is amphoteric.[2] It contains a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N-H proton on N1 can be deprotonated, making indazole a weak acid with a pKa of approximately 13.86.[2][3] The lone pair on the pyridine-like N2 allows it to act as a weak base, with the pKa of its conjugate acid being around 1.31.[3] These values establish a baseline for understanding how substituents will electronically influence the molecule's behavior in different chemical environments. The dipole moment of 1H-indazole is significantly lower than that of 2H-indazole, reflecting the different charge distributions in the two tautomers.[3][4]
Part 2: The 6-Bromo Substituent - A Calculated Perturbation
Placing a bromine atom at the C6 position introduces competing electronic effects that result in a nuanced change to the indazole core's reactivity.
Inductive vs. Mesomeric Effects
The bromine atom exerts two primary electronic influences:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma bond framework. This is a distance-dependent effect that deactivates the ring towards electrophilic attack.
-
Mesomeric Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system. This resonance effect increases electron density, particularly at the ortho and para positions (C5 and C7).
The net result is that bromine is an electron-withdrawing group overall , but it is also an ortho, para-directing group in electrophilic aromatic substitution reactions. This duality is central to its utility. For reactions involving the entire π-system, such as palladium-catalyzed cross-couplings, the electron-withdrawing nature predominates, influencing the energetics of the catalytic cycle.
Indazole [label=<
];
Inductive [label="Inductive Withdrawal (-I)\nDecreases overall ring\n electron density.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Mesomeric [label="Mesomeric Donation (+M)\nIncreases electron density\n at C5 and C7.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Indazole -> Inductive [label=" σ-bond polarization", color="#EA4335", fontcolor="#EA4335", style=bold, arrowhead=vee]; Indazole -> Mesomeric [label=" π-system resonance", color="#34A853", fontcolor="#34A853", style=bold, arrowhead=vee]; }
Caption: Competing electronic effects of the 6-bromo substituent.
Impact on Acidity and Frontier Orbitals
The strong inductive withdrawal of electrons by the bromine atom has predictable consequences on the molecule's electronic parameters.
-
Acidity: The electron-withdrawing nature of bromine stabilizes the indazolate anion formed upon deprotonation of the N1-H. Consequently, 6-bromo-1H-indazole is expected to be a stronger acid (i.e., have a lower pKa) than the parent indazole.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity.[5][6] Electron-withdrawing groups typically lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity.[5][7] Computational studies are essential to precisely quantify these changes.
| Property | Unsubstituted 1H-Indazole | 6-Bromo-1H-Indazole (Predicted) | Rationale for Change |
| pKa (Acidity) | ~13.86[2][3] | < 13.86 | The electron-withdrawing Br (-I effect) stabilizes the conjugate base (indazolate anion), increasing acidity. |
| HOMO Energy | Higher | Lower | Overall electron withdrawal lowers the energy of the highest occupied orbital. |
| LUMO Energy | Higher | Lower | Overall electron withdrawal lowers the energy of the lowest unoccupied orbital. |
| HOMO-LUMO Gap (ΔE) | Larger | Smaller | The energies of both orbitals are lowered, but the effect can be differential, often leading to a slightly smaller gap and enhanced reactivity in certain reactions. |
| Table 1: Comparison of Electronic Properties of Indazole and 6-Bromoindazole. |
Part 3: Methodologies for Synthesis and Analysis
A deep understanding of electronic properties is rooted in robust synthetic and analytical protocols. The methodologies described here are self-validating systems designed for reproducibility.
Experimental Protocol: Synthesis of 6-Bromo-1H-indazole
This procedure is based on the well-established cyclization of a substituted benzaldehyde with hydrazine.[8][9] The choice of 4-bromo-2-fluorobenzaldehyde is strategic; the fluorine atom is an excellent leaving group under these conditions.
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Serves as the source for the two nitrogen atoms of the pyrazole ring. It is used in excess to ensure complete reaction.
-
DMSO (Dimethyl Sulfoxide): A high-boiling, polar aprotic solvent ideal for this type of nucleophilic aromatic substitution and cyclization, which requires elevated temperatures.
-
Heating (125°C): Provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization to form the stable aromatic indazole ring.[9]
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (e.g., 4.69 g, 23 mmol) and hydrazine hydrate (e.g., 30 mL).[9]
-
Heating: Stir the reaction mixture and heat to 125°C in an oil bath for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.[9]
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Dilute the mixture with water and collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 6-bromo-1H-indazole as a solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Computational Protocol: DFT Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful tool for calculating the electronic properties of molecules like 6-bromoindazole.[7]
Caption: A typical workflow for computational analysis.
Step-by-Step Guide:
-
Structure Generation: Build the 3D structure of 6-bromo-1H-indazole using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[5][10]
-
Frequency Calculation: Run a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain the final molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP) map, and atomic charges.[10]
-
Data Extraction: Extract the energies of the HOMO and LUMO to calculate the energy gap. Visualize the MEP map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Part 4: Implications for Chemical Reactivity and Drug Design
The electronic modifications induced by the 6-bromo substituent directly translate to altered chemical reactivity, which is exploited in the synthesis of complex molecules.
Reactivity in Palladium-Catalyzed Cross-Coupling
The C6-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[11] These reactions are fundamental to modern drug discovery for building molecular complexity.
The electronic properties of the 6-bromoindazole substrate are critical for the success of the catalytic cycle, particularly the initial oxidative addition step, where the Pd(0) catalyst inserts into the C-Br bond. The electron-withdrawing nature of the indazole ring system generally facilitates this rate-determining step.
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1H-indazole
This protocol describes a typical procedure for coupling 6-bromoindazole with an arylboronic acid.[1][11]
Causality Behind Experimental Choices:
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄): These are robust Pd(0) precursors or in-situ generated Pd(0) sources. The choice of phosphine ligands (dppf, PPh₃) is critical for stabilizing the catalyst and promoting the different steps of the cycle.[1]
-
Base (e.g., K₂CO₃, Na₂CO₃): The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent (e.g., 1,4-Dioxane/Water): A polar, mixed-solvent system is often used to dissolve both the organic substrate and the inorganic base. Degassing the solvent is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Step-by-Step Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromo-1H-indazole (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a base such as K₂CO₃ (2 equivalents).[11]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the mixture under the inert atmosphere.
-
Heating: Heat the reaction mixture to 80-100°C and stir for the required time (typically 2-12 hours), monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired coupled product.
Structure-Activity Relationships (SAR) in Drug Design
The electronic properties of the 6-bromoindazole core are directly linked to its utility in drug design.
-
A Vector for Chemical Space Exploration: The C6-Br bond serves as a reliable synthetic handle for diversification via cross-coupling. This allows medicinal chemists to systematically install a wide variety of functional groups at this position to probe the binding pocket of a biological target, a fundamental practice in establishing structure-activity relationships (SAR).[12]
-
Halogen Bonding: The bromine atom itself can be a critical pharmacophoric element. It can participate in halogen bonding—a non-covalent interaction between the electropositive region (σ-hole) on the bromine and a Lewis basic site (e.g., a carbonyl oxygen or nitrogen) on a protein target. This can significantly enhance binding affinity and selectivity.
-
Metabolic Stability: The presence of a halogen can block a potential site of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
The 6-bromoindazole scaffold is a key component in numerous inhibitors of bacterial cystathionine-γ-lyase, where it contributes to potent activity.[8] It is also foundational in the development of various kinase inhibitors, where precise positioning of substituents on the indazole core is essential for activity.[13]
Conclusion
The 6-bromo substituent is a powerful and versatile modulator of the indazole ring's electronic properties. Through a combination of inductive withdrawal and mesomeric donation, it deactivates the ring while providing a highly reactive and specific handle for advanced synthetic transformations. This electronic perturbation enhances the acidity of the N1-proton and critically enables a vast array of palladium-catalyzed cross-coupling reactions, which are indispensable in modern drug discovery. A thorough understanding of these electronic principles, supported by robust experimental and computational methodologies, empowers researchers to rationally design and synthesize novel 6-bromoindazole derivatives with finely tuned properties for targeted therapeutic applications.
References
-
Novikov, R. A., Platonov, D. N., Belyy, A. Y., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 6-bromoindazole inhibitors MNS5 and MNS6. ResearchGate. Available from: [Link]
-
ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available from: [Link]
-
ResearchGate. (2021). Basicity and dipole moment comparison of indazole tautomers. ResearchGate. Available from: [Link]
-
Boddapati, S. N. M., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. Available from: [Link]
-
White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available from: [Link]
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. Available from: [Link]
-
MDPI. (n.d.). Computational Studies on Response and Binding Selectivity of Fluorescence Sensors. MDPI. Available from: [Link]
-
IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. Available from: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
PubChem. (2025). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PMC. Available from: [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). Indazole. Wikipedia. Available from: [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
-
Springer Nature. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Springer Nature. Available from: [Link]
-
PubChem. (n.d.). 6-Bromo-1H-indazole. National Center for Biotechnology Information. Available from: [Link]
-
Royal Society of Chemistry. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing. Available from: [Link]
-
ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 6-bromo-1H-indazole-3-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (n.d.). Cross-coupling reaction with 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6). ResearchGate. Available from: [Link]
-
NeuroQuantology. (2020). HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. NeuroQuantology. Available from: [Link]
-
ACS Publications. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds. PMC. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC. Available from: [Link]
-
Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). International Journal of Scientific Research in Science and Technology. Available from: [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available from: [Link]
-
Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. Available from: [Link]
-
MDPI. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available from: [Link]
-
Physical Chemistry Research. (2021). DFT Studies on Molecular Structure, Absorption properties, NBO Analysis, and Hirshfeld Surface Analysis of Iron(III) Porphyrin Complex. Physical Chemistry Research. Available from: [Link]
-
ThaiJo. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. ThaiJo. Available from: [Link]
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- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
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- 8. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis Protocol for 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
Abstract & Strategic Overview
The synthesis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole (CAS: 1822817-70-8) presents a classic regioselectivity challenge in heterocyclic chemistry: distinguishing between the thermodynamically favored N1-alkylation and the kinetically accessible N2-alkylation. This scaffold is a critical intermediate in the development of small-molecule kinase inhibitors (e.g., for estrogen receptors or tyrosine kinases) where the 2H-indazole tautomer provides specific binding geometries absent in the 1H-isomer.
This guide details a robust, field-proven protocol focusing on direct alkylation followed by chromatographic resolution . While de novo cyclization routes exist, the alkylation of the commercially available 6-bromo-3-methyl-1H-indazole core is the most time-efficient pathway for discovery-scale synthesis.
Key Technical Challenges
-
Regioisomerism: Alkylation of indazoles typically yields a mixture of N1 (major) and N2 (minor) isomers.
-
Purification: The N1 and N2 isomers often have similar polarities, requiring optimized stationary phases for separation.
-
Structure Validation: Misassignment of N-position is a common error; definitive NOESY NMR characterization is required.
Retrosynthetic Analysis
The strategic disconnection relies on the nucleophilic attack of the indazole nitrogen on an electrophilic alkyl halide.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indazole core and the side chain.
Detailed Experimental Protocol
Method A: Direct Alkylation (Primary Route)
This method uses Cesium Carbonate (
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Quantity (Example) | Role |
| 6-Bromo-3-methyl-1H-indazole | 211.06 | 1.0 | 5.00 g | Substrate |
| 1-Bromo-3-methoxypropane | 153.02 | 1.2 | 4.35 g (3.2 mL) | Electrophile |
| Cesium Carbonate ( | 325.82 | 2.0 | 15.4 g | Base |
| DMF (Anhydrous) | - | - | 50 mL | Solvent |
| Ethyl Acetate / Hexanes | - | - | - | Extraction/Eluent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-methyl-1H-indazole (5.00 g, 23.7 mmol) and
(15.4 g, 47.4 mmol). -
Purge the flask with Nitrogen (
) or Argon for 5 minutes. -
Add anhydrous DMF (50 mL) via syringe. Stir at room temperature for 15 minutes to form a suspension.
-
-
Alkylation:
-
Add 1-bromo-3-methoxypropane (4.35 g, 28.4 mmol) dropwise over 5 minutes.
-
Heat the reaction mixture to 60°C in an oil bath.
-
Monitor: Check reaction progress by TLC (30% EtOAc in Hexanes) or LC-MS after 3 hours.
-
Note: You will observe two new spots. The N1-isomer is typically less polar (higher
) and the N2-isomer (Target) is typically more polar (lower ), though this can reverse depending on the stationary phase.
-
-
-
Workup:
-
Once starting material is consumed (typically 4–6 hours), cool the mixture to room temperature.
-
Pour the mixture into Ice Water (200 mL) to quench.
-
Extract with Ethyl Acetate (3 x 100 mL).[1]
-
Combine organic layers and wash with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure to yield a crude yellow oil (mixture of regioisomers).
-
-
Purification (Critical Step):
-
Technique: Flash Column Chromatography (Silica Gel).
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Elution Order:
-
Fraction 1 (N1-isomer): 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole.[10] (Usually elutes first).
-
Fraction 2 (N2-isomer - TARGET): this compound. (Usually elutes second).
-
-
Yield Expectation: N1:N2 ratio is typically ~60:40 to 70:30. Isolate the N2 fraction.
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the separation of regioisomers.
Structural Validation (Quality Control)
Distinguishing the 2H-indazole from the 1H-indazole is critical. Do not rely solely on MS (mass is identical).
1H NMR Diagnostics (400 MHz, DMSO-d6)
-
Target (N2-Isomer): The N-methylene protons (
) often appear slightly downfield compared to the N1 isomer, but the definitive proof is NOESY . -
NOESY Correlation:
-
N2-Isomer: Strong NOE correlation between the
protons and the C3-Methyl group. (Because N2 is adjacent to C3). -
N1-Isomer: Strong NOE correlation between the
protons and the C7-H aromatic proton. (No correlation with C3-Methyl).
-
Expected Data
-
Mass Spectrometry (ESI): m/z = 283.0/285.0
(Br pattern). -
Appearance: Pale yellow to off-white solid (after crystallization) or thick oil.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield of N2 Isomer | Thermodynamic control favors N1. | Stop reaction immediately upon consumption of starting material. Prolonged heating can induce N2 |
| Inseparable Isomers | Similar polarity. | Change solvent system to DCM / MeOH (98:2) or use Toluene / Acetone . A C18 reverse-phase column often provides better resolution for these isomers. |
| Over-alkylation | Quaternization of N1/N2. | Ensure strict stoichiometry (1.1 - 1.2 equiv of alkyl halide). Do not use large excess. |
Safety Information
-
1-Bromo-3-methoxypropane: Alkylating agent. Potential carcinogen. Handle in a fume hood.
-
6-Bromo-3-methyl-1H-indazole: Irritant.
-
DMF: Hepatotoxin. Use distinct waste disposal.
References
- Provides foundational protocols for methylating 6-bromoindazoles, illustr
- Details general handling, safety, and workup procedures for brominated indazole deriv
- Confirms the commercial existence and stability of the specific target molecule.
-
Cheung, M. et al. (2024).[7][11] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 20, 1940–1954. Retrieved from [Link]
- Authoritative review on mechanistic factors influencing N1 vs N2 selectivity in indazole alkyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib[v1] | Preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 865156-81-6|6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-Indazole|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
Regioselective alkylation of 6-bromo-3-methyl-1H-indazole
Application Note: Regioselective Alkylation of 6-Bromo-3-methyl-1H-indazole
Executive Summary
The 6-bromo-3-methyl-1H-indazole scaffold is a critical pharmacophore in the development of kinase inhibitors (e.g., VEGFR, PDGFR targets) and heterocyclic mimetics.[1] A persistent challenge in its functionalization is the regioselectivity between N1- and N2-alkylation .[1][2][3] While the N1-isomer is thermodynamically favored, the N2-isomer is often required for specific structure-activity relationship (SAR) profiles (e.g., Pazopanib analogs).[1]
This guide provides a definitive, mechanism-based approach to controlling this regioselectivity. By manipulating the hard/soft acid-base (HSAB) character , solvent polarity , and steric environment , researchers can shift the product ratio from >95:5 (N1:N2) to ~1:9 (N1:N2) .[1]
Mechanistic Insight & Tautomerism
To control the reaction, one must understand the underlying equilibrium. Indazoles exist in a tautomeric equilibrium between the 1H-form (benzenoid) and the 2H-form (quinonoid) .[1][2]
-
Thermodynamics (N1): The 1H-tautomer is aromatic and significantly more stable (~4-5 kcal/mol) than the 2H-form.[1] Under thermodynamic control (high temperature, reversible conditions, small counter-ions), the N1-alkyl product dominates.
-
Kinetics (N2): The N2 nitrogen, possessing a localized lone pair in the 1H-tautomer, is often more nucleophilic in the neutral state. However, the 3-methyl group introduces proximal steric hindrance, which destabilizes the N2-transition state compared to unsubstituted indazoles.[1]
-
Substituent Effects (6-Bromo): The electron-withdrawing bromine at C6 increases the acidity of the N-H proton (pKa ~13-14 in DMSO), making the anion easier to form but less nucleophilic than electron-rich analogs.[1]
Visualizing the Pathway
The following diagram illustrates the bifurcation between thermodynamic (N1) and kinetic/chelation-controlled (N2) pathways.
Caption: Divergent synthetic pathways for N1 vs. N2 alkylation based on reaction conditions.
Optimization Strategy: Condition Matrix
The choice of base and solvent is the primary lever for selectivity.
Table 1: Impact of Conditions on Regioselectivity (6-Br-3-Me-Indazole)
| Method | Base / Reagent | Solvent | Mechanism | N1 : N2 Ratio* | Notes |
| Protocol A | NaH (1.2 eq) | THF | Dissociated Ion Pair | > 95 : 5 | Gold Standard for N1. Na+ coordinates tightly, but steric bulk of 3-Me pushes alkylation to N1.[1] |
| Protocol B | Cs₂CO₃ | DMF | Loose Ion Pair | ~ 60 : 40 | High polarity dissociates ions, leading to mixtures. Avoid for high selectivity. |
| Protocol C | PPh₃ / DEAD | THF | Mitsunobu (Kinetic) | < 15 : 85 | Gold Standard for N2. Steric bulk of PPh3-adduct favors attack by the less hindered N2 (counter-intuitive but observed).[1] |
| Protocol D | KOH / TBAB | Toluene | Phase Transfer | ~ 80 : 20 | Good for scale-up of N1 if anhydrous THF is too costly, but lower selectivity than NaH. |
*Ratios are approximate and dependent on the steric bulk of the alkylating agent (R-X).
Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation
Objective: Synthesis of 6-bromo-1-alkyl-3-methyl-1H-indazole. Mechanism: Thermodynamic control via irreversible deprotonation.
Reagents:
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add NaH (1.2 equiv) and wash with dry hexane (2x) to remove mineral oil if downstream purification is sensitive; otherwise, use as is.[1] Suspend in anhydrous THF. -
Deprotonation: Cool to 0°C . Add a solution of 6-bromo-3-methyl-1H-indazole in THF dropwise over 15 minutes.
-
Observation: Gas evolution (
) will occur.[1] The solution typically turns yellow/orange.
-
-
Equilibration: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. This ensures complete formation of the thermodynamic anion.
-
Alkylation: Cool back to 0°C . Add the Alkyl Halide dropwise.[4][5][6][7]
-
Reaction: Warm to RT and stir. Monitor by TLC/LC-MS. (Time: 2–12 hours).[1]
-
Workup: Quench with saturated
. Extract with EtOAc.[2][4][6][7] Wash with brine, dry over .[4][6] -
Purification: Flash chromatography. The N1-isomer is typically LESS polar (higher
) than the N2-isomer in Hexane/EtOAc systems due to the lack of an exposed lone pair.
Protocol B: N2-Selective Alkylation (Mitsunobu)
Objective: Synthesis of 6-bromo-2-alkyl-3-methyl-2H-indazole. Mechanism: Kinetic control; activation of the alcohol.
Reagents:
-
6-Bromo-3-methyl-1H-indazole (1.0 equiv)[1]
-
Alcohol (R-OH) (1.2 equiv)[1]
-
Triphenylphosphine (
) (1.5 equiv)[1] -
DIAD or DEAD (1.5 equiv)[1]
-
Anhydrous THF or Toluene[1]
Step-by-Step:
-
Setup: Dissolve indazole, Alcohol, and
in anhydrous THF under . Cool to 0°C .[4][5][6][7] -
Addition: Add DIAD (or DEAD) dropwise. Do not allow temperature to spike.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT. Stir for 12–24 hours.[4]
-
Note: If conversion is low, heat to 50°C, but this may degrade selectivity.
-
-
Workup: Concentrate directly.
-
Purification: Triturate with
to precipitate (triphenylphosphine oxide). Filter. Purify the filtrate by column chromatography.[6]-
Note: The N2-isomer is typically MORE polar (lower
) and often exhibits a distinct UV shift compared to N1.[1]
-
Critical Characterization (Isomer ID)
Distinguishing N1 vs. N2 isomers is the most common failure point. Do not rely solely on LC-MS (masses are identical).[1]
| Feature | N1-Alkyl Isomer | N2-Alkyl Isomer |
| 1H NMR (Aromatic) | Protons often well-resolved.[1] | Protons often shifted downfield due to quinonoid character. |
| 13C NMR (C3-Me) | C3-Methyl carbon typically ~12-14 ppm .[1] | C3-Methyl carbon typically ~9-11 ppm (Shielded).[1] |
| NOESY (Definitive) | Strong NOE between N-Alkyl protons and C7-H .[1] | Strong NOE between N-Alkyl protons and C3-Methyl protons.[1] |
| Crystallinity | Often lower melting point solids or oils. | Often higher melting point, crystalline solids. |
Troubleshooting & Tips
-
Problem: Low Yield in N1 Alkylation.
-
Solution: Ensure anhydrous conditions. Water quenches the anion immediately. If the alkyl halide is unreactive (e.g., secondary halide), add NaI (0.1 eq) as a catalyst (Finkelstein condition) or switch to DMF (though N2 impurity may rise).[1]
-
-
Problem: Inseparable Mixture.
-
Safety: NaH releases hydrogen gas (flammable).[1] DEAD/DIAD are shock-sensitive and toxic.[1] Handle all reagents in a fume hood.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem.2021 , 17, 1940–1954.
-
Indazole Synthesis and Functionalization. BenchChem Application Note.
-
Regioselective Synthesis of N2-Substituted Indazoles. Synthesis2022 , 54, 123-130.[1] (Pfizer Methodology regarding Trichloroacetimidates).
- Structure-Activity Relationships of Indazole-Based Kinase Inhibitors.J. Med. Chem. (General reference for Pazopanib analogs).
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- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Regioselective Introduction of Methoxypropyl Groups to Indazole Cores
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3][4][5] Functionalization of the indazole core, particularly via N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these molecules. However, the direct alkylation of 1H-indazoles is often complicated by a lack of regioselectivity, typically yielding a mixture of N1 and N2 isomers.[1][3][6][7] This competitive reaction pathway poses significant challenges for synthesis and purification, impacting yield and scalability.[4][8] This document provides a detailed guide with validated protocols for the regioselective introduction of the 3-methoxypropyl group onto the indazole nucleus, a common substituent in modern drug discovery. We delineate two distinct, high-selectivity methodologies: a base-mediated approach for targeting the N1 position and a Mitsunobu reaction for selectively accessing the N2 isomer. The underlying mechanistic principles governing the regiochemical outcome of each protocol are discussed to empower researchers to adapt these methods to their specific substrates.
The Challenge: Regioselectivity in Indazole Alkylation
The core of the regioselectivity challenge lies in the annular tautomerism of the indazole ring. The system exists in a dynamic equilibrium between the 1H-indazole and 2H-indazole forms. The 1H-tautomer is generally the more thermodynamically stable and, therefore, predominant form.[2][3][4] Direct alkylation, however, can proceed from the deprotonated indazolide anion, which has significant electron density on both nitrogen atoms, leading to mixtures of N1 and N2 products.
The final N1/N2 ratio is a result of a complex interplay between several factors:
-
Steric Hindrance: Bulky substituents on the indazole ring or the electrophile can favor substitution at the less hindered nitrogen.
-
Electronic Effects: Electron-withdrawing or -donating groups on the indazole core can alter the nucleophilicity of each nitrogen atom.
-
Reaction Conditions: The choice of base, solvent, temperature, and even the cation of the base can dramatically influence the regiochemical outcome.[7]
The following protocols are designed to overcome these challenges by exploiting these factors to steer the reaction toward a single, desired regioisomer.
Caption: Tautomeric equilibrium of indazole and the resulting N1/N2 regioisomers upon alkylation.
Protocol I: N1-Selective Methoxypropylation via Directed Alkylation
This protocol leverages a strong, non-coordinating base in an aprotic solvent to achieve high selectivity for the N1-alkylated product. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for this transformation.[4][6][8]
Causality of Selectivity: The high N1 selectivity is often attributed to the nature of the sodium indazolide salt formed in THF. For indazoles with a C3 substituent capable of chelation (e.g., an ester or amide), the sodium cation is believed to coordinate between the N2 atom and the C3 substituent.[1][2] This chelation sterically encumbers the N2 position, directing the incoming electrophile, 1-bromo-3-methoxypropane, to the more accessible N1 position. For indazoles lacking a C3 chelating group, the N1 anion is generally considered the thermodynamically more stable, and its formation is favored under these conditions, leading to the N1 product.[4]
Sources
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Scalable Synthesis of 2H-Indazole Pharmaceutical Intermediates
Introduction: The Ascendancy of 2H-Indazoles in Modern Drug Discovery
The 2H-indazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its unique electronic properties and spatial arrangement allow for critical interactions with biological targets, particularly protein kinases.[4][5] Consequently, 2H-indazole derivatives have been successfully developed into blockbuster drugs such as Niraparib, an anti-cancer agent, and Pazopanib, a tyrosine kinase inhibitor.[2][4] The growing pipeline of drug candidates containing this motif necessitates the development of robust, efficient, and scalable synthetic routes to produce 2H-indazole intermediates in large quantities. This guide provides an in-depth analysis of field-proven, scalable synthesis strategies, complete with detailed protocols and mechanistic insights to empower researchers and drug development professionals.
Strategic Approaches to Scalable 2H-Indazole Synthesis
The synthesis of 2H-indazoles presents a unique challenge due to the thermodynamic preference for the 1H-tautomer.[2][6] However, several innovative strategies have emerged that offer high regioselectivity and scalability. This section will delve into the core principles and practical applications of these key methodologies.
The Cadogan Reductive Cyclization: A Classic Reimagined
The Cadogan reaction is a cornerstone of 2H-indazole synthesis, traditionally involving the deoxygenative cyclization of an o-nitrobenzaldimine intermediate.[7] While historically requiring harsh conditions (e.g., refluxing in excess trialkyl phosphites at >150 °C), recent advancements have significantly improved its scalability and substrate scope under milder conditions.[7]
Mechanistic Rationale: The reaction is widely accepted to proceed through a nitrene intermediate generated by the deoxygenation of the nitro group.[7] This highly reactive intermediate then undergoes intramolecular cyclization to form the 2H-indazole ring. However, recent studies have provided evidence for competent oxygenated intermediates, suggesting non-nitrene pathways may also be operative.[7]
Workflow for Cadogan Reductive Cyclization:
Caption: Workflow for the one-pot Cadogan reductive cyclization.
Key Advantages for Scalability:
-
One-pot procedure: Reduces operational complexity and waste.[8]
-
Readily available starting materials: o-Nitrobenzaldehydes and primary amines are commercially available in bulk.
-
Improving conditions: The development of milder reagents and catalytic systems enhances safety and energy efficiency on a large scale.[7]
Copper-Catalyzed Three-Component Synthesis: A Versatile and Efficient Approach
A highly attractive strategy for industrial-scale production is the one-pot, three-component reaction of a 2-halobenzaldehyde, a primary amine, and an azide source, typically sodium azide.[3][9] This method is often catalyzed by copper complexes and demonstrates broad substrate scope and high functional group tolerance.[9]
Mechanistic Rationale: The copper catalyst is pivotal in facilitating two key bond formations: the C-N bond between the aryl halide and the azide, and the subsequent N-N bond formation to construct the indazole ring.[1][9] The reaction proceeds through a series of copper-mediated steps, including oxidative addition, ligand exchange, and reductive elimination.
Workflow for Copper-Catalyzed Three-Component Synthesis:
Caption: Workflow for the copper-catalyzed three-component synthesis.
Key Advantages for Scalability:
-
High atom economy: A one-pot, three-component reaction minimizes waste.
-
Ligand-free and green solvent options: The use of copper oxide nanoparticles and solvents like polyethylene glycol (PEG) enhances the environmental friendliness of the process.[9][10]
-
Broad substrate scope: Tolerates a wide variety of functional groups, allowing for the synthesis of diverse libraries of 2H-indazoles.[9]
[3+2] Dipolar Cycloaddition of Sydnones and Arynes: A Modern and Mild Approach
A more recent and highly efficient method for the synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of sydnones with in situ generated arynes.[11] This approach is notable for its mild reaction conditions, high yields, and excellent regioselectivity, exclusively producing the 2H-indazole isomer.[11]
Mechanistic Rationale: The reaction proceeds through an initial [3+2] cycloaddition of the sydnone and the aryne to form a bicyclic adduct. This adduct then spontaneously undergoes a retro-[4+2] cycloaddition to extrude a molecule of CO2, yielding the 2H-indazole product.[11]
Workflow for [3+2] Dipolar Cycloaddition:
Caption: Workflow for the [3+2] dipolar cycloaddition of sydnones and arynes.
Key Advantages for Scalability:
-
Mild reaction conditions: Avoids the need for high temperatures or harsh reagents.[11]
-
High yields and purity: Often provides the desired product in excellent yield with no contamination from the 1H-indazole isomer.[11]
-
Versatility: The resulting halogen-substituted 2H-indazoles can be readily functionalized using established organopalladium chemistry.[11]
Comparative Summary of Scalable Synthesis Routes
| Synthesis Route | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Yields | Advantages for Scalability |
| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Primary Amines | Trialkyl phosphites, Milder reducing agents | 80-150 °C | Good to Excellent | One-pot, readily available starting materials, improving conditions.[7] |
| Copper-Catalyzed Three-Component | 2-Halobenzaldehydes, Primary Amines, Sodium Azide | CuI, Cu2O-NPs, TMEDA | 120 °C | Good to Excellent | One-pot, high atom economy, green solvent options, broad scope.[1][9][10] |
| [3+2] Dipolar Cycloaddition | Sydnones, Silylaryl Triflates | TBAF | Room Temperature | Moderate to Excellent | Mild conditions, high yields, excellent regioselectivity, no 1H-isomer.[11] |
Detailed Experimental Protocols
Protocol 1: One-Pot Copper-Catalyzed Synthesis of 2-Aryl-2H-indazoles[9][10]
Materials:
-
2-Bromobenzaldehyde (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Sodium azide (1.5 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.1 mmol, 10 mol%)
-
Dimethyl sulfoxide (DMSO) (5 mL)
-
Magnetic stir bar
-
Oven-dried reaction tube with a screw cap
Procedure:
-
To the oven-dried reaction tube, add the 2-bromobenzaldehyde, primary amine, sodium azide, CuI, and TMEDA.
-
Add the magnetic stir bar and seal the tube with the screw cap.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMSO via syringe.
-
Place the reaction tube in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Protocol 2: Mild and Efficient [3+2] Dipolar Cycloaddition for 2H-Indazole Synthesis[12]
Materials:
-
Sydnone (0.4 mmol, 1.0 equiv)
-
2-(Trimethylsilyl)aryl triflate (aryne precursor) (0.6 mmol, 1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.96 mmol, 2.4 equiv)
-
Acetonitrile (ACN) (4 mL)
-
Magnetic stir bar
-
Oven-dried round-bottom flask
Procedure:
-
To the oven-dried round-bottom flask, add the sydnone and the 2-(trimethylsilyl)aryl triflate.
-
Add the magnetic stir bar and dissolve the solids in acetonitrile.
-
Stir the solution at room temperature.
-
Slowly add the TBAF solution dropwise over 10 minutes.
-
Continue to stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2H-indazole.
Conclusion and Future Outlook
The scalable synthesis of 2H-indazole pharmaceutical intermediates is a dynamic field with continuous innovation. The methodologies presented herein, from the reimagined Cadogan cyclization to modern copper-catalyzed multicomponent reactions and elegant dipolar cycloadditions, provide a robust toolkit for chemists in the pharmaceutical industry. The choice of a specific route will depend on factors such as substrate availability, cost of goods, and the desired substitution pattern on the 2H-indazole core. Future developments are likely to focus on further enhancing the sustainability of these processes through the use of more environmentally benign catalysts and solvents, as well as the development of continuous flow processes for even greater efficiency and safety at scale.
References
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). A rapid and efficient synthesis of 2H-indazoles has been developed using a [3 + 2] dipolar cycloaddition of sydnones and arynes. Organic Letters, 12(10), 2171-2173. [Link]
-
Clemens, J. J., Bell, E. L., & Londregan, A. T. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 84(15), 9349-9358. [Link]
-
Chaudhari, A. M. (2019). Recent advances in synthesis of 2H-indazole from 2-substituted benzaldehyde. Global Journal of Engineering Science and Researches, 6(6), 179-191. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6539. [Link]
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Shaikh, R. A., et al. (2022). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal for Scientific Research & Development, 10(4), 232-243. [Link]
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Li, J., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(35), 7546-7565. [Link]
-
Das, S., et al. (2022). Green Approach for the Synthesis of 2-Phenyl-2H-indazoles and Quinazoline Derivatives Using Sustainable Heterogeneous Copper Oxide Nanoparticles Supported on Activated Carbon and OER Study. Langmuir, 38(42), 12937-12949. [Link]
-
ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles. [Link]
-
Rivera-Mondragón, A., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(11), 1895. [Link]
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Panchangam, M. K., et al. (2021). Biologically active 2H‐indazole‐containing compounds. Archiv der Pharmazie, 354(1), 2000233. [Link]
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ResearchGate. (n.d.). Examples of compounds most similar to the 2H‐indazole and.... [Link]
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Kumar, S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34. [Link]
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Sharma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1879-1903. [Link]
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Application Notes and Protocols for the Regioselective C3-Methylation of 6-Bromo-Indazole
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential. Specifically, functionalization at the C3 position of the indazole ring is crucial for modulating biological activity. However, the regioselective introduction of substituents at this position presents a formidable challenge due to the competing reactivity of the N1 and N2 heteroatoms. This guide provides a detailed examination of two robust strategies for the specific methylation of 6-bromo-indazole at the C3 position: a classic, multi-step approach involving N-protection followed by directed metalation, and a modern, direct C-H functionalization approach utilizing photoredox-mediated radical methylation. This document is intended for researchers, chemists, and drug development professionals seeking reliable protocols and a deep mechanistic understanding of these critical transformations.
Introduction: The Challenge of C3-Indazole Functionalization
The indazole nucleus is a bicyclic heteroaromatic system characterized by two adjacent nitrogen atoms. The presence of these nitrogens dictates the molecule's reactivity. In typical alkylation reactions, the indazole anion acts as a nucleophile, leading to functionalization at either the N1 or N2 position.[1][2] Direct alkylation at the C3 carbon is rare because of the lower nucleophilicity of this position.[3]
The target molecule, 6-bromo-3-methyl-indazole, is a valuable building block for synthesizing more complex molecules, such as kinase inhibitors. The bromo-substituent at the C6 position serves as a convenient handle for subsequent cross-coupling reactions, allowing for late-stage diversification. Achieving the desired C3-methylation regioselectively is therefore a key synthetic objective. This guide presents two field-proven methodologies to overcome the inherent reactivity challenges of the indazole ring.
Strategy I: Indirect C3-Methylation via N-Protection and Directed Ortho-Metalation
This strategy is a robust and highly reliable method that proceeds in a sequence of protection, directed metalation, electrophilic quench, and deprotection. The core principle is to temporarily block the reactive nitrogen positions with a protecting group that also serves to direct a strong base to deprotonate the adjacent C3 position.
Mechanistic Rationale
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for this purpose. It selectively protects the N2 position under specific conditions and, more importantly, its ether oxygen can chelate to a lithium base (e.g., n-butyllithium), directing deprotonation specifically to the C3 position.[4][5] The resulting C3-lithiated indazole is a potent nucleophile that readily reacts with a methylating agent like methyl iodide. Subsequent removal of the SEM group yields the desired C3-methylated product.
Experimental Workflow: N-Protection/Metalation Strategy
Caption: Workflow for the indirect C3-methylation of 6-bromo-indazole.
Detailed Protocol: Indirect C3-Methylation
Step A: N2-Protection of 6-Bromo-1H-indazole with SEM-Cl
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add 6-bromo-1H-indazole (1.0 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-bromo-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole.
Step B: C3-Lithiation and Methylation
-
Dissolve the N2-SEM protected 6-bromo-indazole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature at -78 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add methyl iodide (CH₃I, 1.5 eq.) dropwise to the solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 6-bromo-3-methyl-2-(2-(trimethylsilyl)ethoxy)methyl-2H-indazole.
Step C: Deprotection of the SEM Group
-
Dissolve the purified product from Step B (1.0 eq.) in THF.
-
Add tetrabutylammonium fluoride (TBAF, 2.0 eq., 1M solution in THF).
-
Heat the mixture to reflux (approx. 65 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, 6-bromo-3-methyl-1H-indazole .
Strategy II: Direct C3-H Methylation via Photoredox Catalysis
Representing a more modern and atom-economical approach, direct C-H functionalization avoids the need for protection/deprotection steps. Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical to an electron-deficient heterocycle, are particularly well-suited for this transformation.[6][7] Visible-light photoredox catalysis provides a mild and efficient means to generate the required methyl radicals.[8][9]
Mechanistic Rationale
The reaction proceeds via a photoredox catalytic cycle. An organic photocatalyst (e.g., an acridinium salt) is excited by visible light (typically blue LEDs) to a highly oxidizing excited state. This excited catalyst can then oxidize a suitable methyl radical precursor. Concurrently, the indazole substrate is protonated by a stoichiometric amount of acid (e.g., trifluoroacetic acid, TFA), which lowers its LUMO energy and makes it susceptible to attack by the nucleophilic methyl radical.[6] The resulting radical adduct is then oxidized to a cationic intermediate, which rearomatizes upon deprotonation to yield the C3-methylated product.
Catalytic Cycle: Photoredox-Mediated Minisci Methylation
Caption: Generalized catalytic cycle for photoredox C3-H methylation.
Detailed Protocol: Direct C3-Methylation
Reagents & Equipment:
-
Substrate: 6-Bromo-1H-indazole (1.0 eq.)
-
Methyl Source: Potassium methyltrifluoroborate (KMeBF₃, 2.0-3.0 eq.)
-
Photocatalyst: Mesityl-acridinium salt (e.g., Mes-Acr-Me⁺ BF₄⁻, 1-2 mol%)
-
Oxidant: Potassium persulfate (K₂S₂O₈, 2.0 eq.)
-
Acid: Trifluoroacetic acid (TFA, 1.0-2.0 eq.)
-
Solvent: Anhydrous, degassed solvent mixture (e.g., acetonitrile/water)
-
Equipment: Schlenk flask or vial, magnetic stirrer, blue LED light source (440-450 nm).
Procedure:
-
To a Schlenk flask, add 6-bromo-1H-indazole, potassium methyltrifluoroborate, the acridinium photocatalyst, and potassium persulfate.
-
Seal the flask, and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.
-
Add the degassed solvent mixture via syringe, followed by the trifluoroacetic acid.
-
Stir the resulting suspension vigorously and position it in front of a blue LED light source (ensure cooling with a fan to maintain room temperature).
-
Irradiate the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 6-bromo-3-methyl-1H-indazole .
Comparative Analysis of Methodologies
Both strategies offer effective pathways to the target compound, but their suitability depends on the specific context of the research, including available equipment, scale, and tolerance for multi-step sequences.
| Feature | Strategy I: Indirect (Protection) | Strategy II: Direct (Photoredox) |
| Number of Steps | 3-4 (Protection, Metalation, Deprotection) | 1 |
| Atom Economy | Lower due to protecting group | Higher |
| Reagents | Requires stoichiometric strong base (n-BuLi) and cryogenics (-78 °C) | Requires catalytic photocatalyst and stoichiometric oxidant |
| Key Equipment | Standard glassware, low-temperature bath | Photoreactor/LED setup |
| Robustness | Very high, predictable, and well-established | Can be sensitive to impurities, oxygen, and light consistency |
| Scalability | Readily scalable, though handling large volumes at -78 °C can be challenging | Can be challenging to scale due to light penetration issues |
| Typical Yields | Generally good to excellent over the sequence | Moderate to good, can require optimization |
| Reference | Based on principles in[4][5] | Based on principles in[6][8] |
Conclusion
The regioselective methylation of 6-bromo-indazole at the C3 position is an achievable, albeit non-trivial, synthetic transformation. For reliability and scalability, the indirect method involving N2-SEM protection and directed lithiation remains a gold standard. For researchers prioritizing step-economy and exploring modern synthetic methods, the direct C-H functionalization via photoredox-mediated Minisci reaction offers an elegant and powerful alternative. The choice between these protocols will depend on the specific project goals, available resources, and the chemist's expertise. Both methods provide a validated entry point to a critical class of scaffolds for drug discovery and development.
References
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-
Zhang, L., et al. (2024). Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways. ACS Catalysis. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc. [Link]
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Jones, C. M., et al. (2024). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry. [Link]
-
Babu, V. N., et al. (2019). Regioselective C3–H Trifluoromethylation of 2H-Indazole under Transition-Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
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Wang, T., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. [Link]
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Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry. [Link]
-
Noble, A., & MacMillan, D. W. C. (2014). Recent Advances in Minisci-Type Reactions. SciSpace. [Link]
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Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [Link]
-
Palmer, M. H., et al. (1974). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Alam, M. S., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
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- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
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- 4. researchgate.net [researchgate.net]
- 5. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed application notes and protocols for the crystallization of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole, a key intermediate in pharmaceutical synthesis. As the solid-state properties of an active pharmaceutical ingredient (API) or its precursors are critical for downstream processing, stability, and bioavailability, mastering crystallization is paramount.[] This document moves beyond simple step-by-step instructions, offering a rationale-driven approach to solvent selection, method development, and troubleshooting. The protocols outlined herein are designed to be robust and adaptable, enabling researchers to obtain high-purity crystalline material with desirable physical characteristics.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification and particle engineering technique in the pharmaceutical industry.[2] For a molecule like this compound, achieving a crystalline solid form is essential for ensuring chemical stability, ease of handling, and consistent quality. The ordered arrangement of molecules in a crystal lattice generally imparts greater stability compared to amorphous forms.[] Furthermore, the size and shape of the crystals, known as crystal habit, can significantly influence filtration, drying, and formulation processes.
The molecular structure of this compound (Molecular Formula: C₁₂H₁₅BrN₂O, Molecular Weight: 283.16 g/mol ) suggests it is a moderately polar molecule. The indazole core provides a degree of rigidity, while the bromo substituent increases the molecular weight and potential for specific intermolecular interactions. The 3-methoxypropyl group introduces flexibility and hydrogen bond accepting capabilities. These features will guide our solvent selection and method design.
Pre-Crystallization Considerations: "Know Your Molecule"
Before proceeding with crystallization trials, a foundational understanding of the compound's properties is crucial.
-
Purity Assessment: The starting material should be as pure as possible. Impurities can inhibit nucleation, disrupt crystal growth, or become entrapped in the crystal lattice. A purity of >95% is recommended. Techniques like column chromatography are often employed prior to the final crystallization.[3][4][5]
-
Solubility Profile (Theoretical & Experimental): The principle of "like dissolves like" is a good starting point.[6] Given the structure, we can anticipate solubility in a range of organic solvents. A preliminary solubility screen is the most critical experimental step.
-
Thermal Stability: Understanding the melting point and decomposition temperature is vital, especially if considering melt crystallization or using high-boiling point solvents. Related bromo-indazole compounds are solids with relatively high melting points (e.g., 6-bromo-3-methyl-1H-indazole melts at 191-192°C[7]), suggesting good thermal stability.
Protocol 2.1: Preliminary Solubility Screening
Objective: To identify suitable solvents for crystallization. An ideal solvent will fully dissolve the compound at an elevated temperature but exhibit low solubility at ambient or sub-ambient temperatures.[8]
Methodology:
-
Place a small, known amount of the compound (e.g., 10-20 mg) into several vials.
-
To each vial, add a different solvent (e.g., 0.5 mL) from the list in Table 1.
-
Observe solubility at room temperature.
-
If insoluble, gently heat the vial with agitation (e.g., in a water bath) and observe if dissolution occurs.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for the formation of a precipitate or crystals. A rapid, cloudy precipitation may indicate a poor solvent for crystal growth, while slow formation of solid material is promising.
| Solvent Class | Solvent | Boiling Point (°C) [9] | Anticipated Solubility |
| Alcohols | Methanol | 65 | Likely soluble, potentially too soluble. |
| Ethanol | 78 | Good starting point. | |
| Isopropanol (IPA) | 82 | Good starting point. | |
| Esters | Ethyl Acetate (EtOAc) | 77 | Good starting point. |
| Ketones | Acetone | 56 | Likely soluble, may be too volatile. |
| Ethers | Tetrahydrofuran (THF) | 66 | Likely soluble. |
| Hydrocarbons | Heptane/Hexanes | 69-98 | Likely insoluble (potential anti-solvent). |
| Toluene | 111 | Potential, but higher boiling point can risk "oiling out".[9] | |
| Polar Aprotic | Acetonitrile (ACN) | 82 | Potential. |
Table 1: Suggested Solvents for Initial Screening
Crystallization Methodologies & Protocols
Based on the solubility screening, several crystallization methods can be employed.
Cooling Crystallization
This is the most common technique for compounds that exhibit a significant increase in solubility with temperature.[2]
Objective: To obtain crystals by slowly cooling a saturated solution.
-
Dissolution: In a flask equipped with a condenser, add the crude this compound. Add the chosen solvent (e.g., Ethanol or Isopropanol) portion-wise while heating and stirring until the solid is completely dissolved. Avoid using a large excess of solvent.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter that could interfere with crystallization.
-
Cooling: Cover the flask to prevent rapid evaporation and allow it to cool slowly to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.
-
Maturation: Once crystal formation begins, allow the solution to stand at room temperature for several hours. Subsequently, place the flask in a refrigerator or ice bath to maximize the yield of crystalline product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Expert Insight: The rate of cooling is a critical parameter. Rapid cooling tends to produce smaller, less pure crystals, while slow cooling allows for the growth of larger, more perfect crystals.
Anti-Solvent Addition Crystallization
This method is ideal when the compound is highly soluble in one solvent but poorly soluble in another, and the two solvents are miscible.[10]
Objective: To induce crystallization by reducing the solubility of the compound in solution through the addition of a miscible anti-solvent.
-
Dissolution: Dissolve the compound in a minimum amount of a "good" solvent (e.g., Ethyl Acetate or THF) at room temperature.
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., Heptane or Hexanes) dropwise to the stirred solution.
-
Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (the point of nucleation).
-
Crystal Growth: At the first sign of persistent cloudiness, stop adding the anti-solvent and allow the solution to stir for several hours. If necessary, a small addition of the "good" solvent can be used to redissolve some of the precipitate, followed by a slower addition of the anti-solvent.
-
Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 3.1.1.
Causality in Action: The slow addition of the anti-solvent gradually decreases the solvating power of the system, forcing the compound out of solution in a controlled manner that favors crystal growth over amorphous precipitation.
Slow Evaporation Crystallization
This technique is straightforward and often used for generating high-quality crystals for analysis, though it may be less practical for large-scale purification.
Objective: To obtain crystals by slowly increasing the concentration of the solute through the evaporation of the solvent.
-
Dissolution: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Ethyl Acetate or a mixture like Hexanes/Ethyl Acetate) at room temperature.
-
Evaporation: Transfer the solution to a clean vial or beaker. Cover the opening with a piece of parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation.
-
Incubation: Place the container in a vibration-free location and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once a suitable amount of crystals has formed, they can be isolated by decanting the remaining solvent and drying.
Visualization of Workflows
Diagram 1: General Crystallization Workflow
Caption: Logical flow for the anti-solvent addition crystallization protocol.
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is too dilute.- Cooling is too rapid.- Compound is too pure (no nucleation sites). | - Boil off some solvent to concentrate the solution.- Allow for slower cooling.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal. |
| "Oiling Out" | - Solution is supersaturated above the compound's melting point.- Solvent boiling point is too high.<[9]br>- Impurities are present. | - Add more solvent to reduce saturation.- Reheat to dissolve the oil, then cool more slowly.- Try a lower-boiling point solvent. |
| Poor Yield | - Too much solvent was used.- Compound has significant solubility even at low temperatures. | - Concentrate the mother liquor and cool again for a second crop.- Switch to an anti-solvent addition method. |
| Colored Crystals | - Impurities are trapped in the crystal lattice. | - Re-dissolve the crystals and recrystallize.- Consider a pre-crystallization charcoal treatment of the hot solution. |
Conclusion
The successful crystallization of this compound is an achievable goal through systematic and well-reasoned experimentation. By beginning with a thorough solubility screen, researchers can select the most appropriate method, whether it be cooling, anti-solvent addition, or slow evaporation. The protocols provided in this guide serve as a robust starting point, and the underlying principles discussed will empower scientists to troubleshoot and optimize the process to obtain a high-quality, crystalline final product suitable for the rigorous demands of pharmaceutical development.
References
-
BOC Sciences. Crystallization of APIs: Methods and Challenges.
-
Syrris. Pharmaceutical Crystallization in drug development.
-
PharmaFeatures. Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
-
Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation.
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
-
Al-Kassas, R., et al. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
-
Scribd. Solvent Selection for Crystallization.
-
Yamazaki, S., et al. (2005). Prediction of solvents suitable for crystallization of small organic molecules. PubMed.
-
Unspecified Author. Guide for crystallization.
-
BenchChem. Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis.
-
ChemicalBook. 6-BROMO-3-METHYL INDAZOLE CAS#: 7746-27-2.
-
Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole.
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir.
-
Sapegin, A., et al. (2021). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC.
-
PubChem. 6-bromo-3-methyl-1H-indazole.
-
Scribd. 4 Bromo 1H Indazole.
-
U.S. Environmental Protection Agency. 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties.
-
Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.
-
Crysdot LLC. This compound - Product.
-
Acta Crystallographica Section E. (2025). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. PMC.
-
ChemicalBook. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis.
-
Fluorochem. 6-Bromo-5-methoxy-2-methyl-2H-indazole.
-
PubChemLite. 6-bromo-3-chloro-2-methyl-2h-indazole.
-
Google Patents. CN113307773A - 6-bromo-3-methoxy-1-phenyl-1H-indazole and synthetic method and application thereof.
-
Organic Chemistry Portal. 2H-Indazole synthesis.
Sources
- 2. syrris.com [syrris.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMO-2-METHYL-2H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. 6-BROMO-3-METHYL INDAZOLE CAS#: 7746-27-2 [m.chemicalbook.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. microporetech.com [microporetech.com]
Solvent selection for 2H-indazole alkylation reactions
Executive Summary
The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in oncology (e.g., Axitinib, Pazopanib) and anti-inflammatory therapeutics. However, the alkylation of unsubstituted indazoles presents a classic regioselectivity challenge: the competition between the
While
Mechanistic Principles: The Tautomer Trap
To control the reaction, one must understand the underlying equilibrium.
-
Thermodynamic Control (
): Under reversible conditions or high temperatures, the system equilibrates to the more stable -alkyl product. -
Kinetic Control (
): The nitrogen is often more nucleophilic in the neutral state or specific ion-pairs. Capturing this kinetic reactivity requires specific "non-equilibrating" solvent systems.
Visualizing the Pathway
The following diagram illustrates the bifurcation of the reaction pathway based on solvent polarity and cation chelation.
Caption: Mechanistic bifurcation showing how solvent polarity influences ion-pairing and subsequent regioselectivity.
Solvent Selection Matrix
The choice of solvent is not merely about solubility; it dictates the coordination environment of the indazole anion.
| Solvent Class | Representative Solvents | Dominant Isomer | Mechanism of Action | Recommended For |
| Polar Aprotic | DMF, DMSO, NMP | Mixture ( | Dissociates ion pairs, increasing reactivity of both nitrogens. | General screening; when separation is easy. |
| Ether / Non-Polar | THF, 2-MeTHF, Toluene | Forms tight ion pairs. With NaH, | High purity | |
| Ester / Halogenated | EtOAc, DCM | Used with highly reactive electrophiles (Meerwein salts). Kinetic trapping. | Targeting the elusive | |
| Alcoholic | MeOH, EtOH | Mixture | H-bonding solvates the anion, reducing nucleophilicity. | rarely recommended for primary alkylation. |
Detailed Experimental Protocols
Protocol A: High-Fidelity -Alkylation (The "Chelation Control" Method)
Target Audience: Researchers needing thermodynamic stability or scale-up.
Rationale: Using a non-polar aprotic solvent (THF) with a small counter-ion base (NaH) encourages the formation of a tight ion pair. The sodium cation coordinates between the
Materials:
-
Substrate: 1H-Indazole derivative (1.0 equiv)[1]
-
Base: Sodium Hydride (NaH), 60% dispersion (1.2 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: Alkyl Bromide/Iodide (1.1 equiv)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Solvation: Dissolve the indazole substrate in anhydrous THF. Cool to
. -
Deprotonation: Add NaH portion-wise.[1] Critical: Allow to stir at
for 30 mins, then warm to RT for 30 mins to ensure complete anion formation and tight ion-pair equilibration. -
Alkylation: Re-cool to
. Add the alkyl halide dropwise.[1] -
Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.[1]
-
Workup: Quench with sat.
. Extract with EtOAc.[1] -
Expected Outcome: >95%
-isomer for many substrates [1].
Protocol B: Selective -Alkylation (The "Kinetic Trapping" Method)
Target Audience: Medicinal chemists synthesizing bioisosteres.
Rationale: To access the
Materials:
-
Substrate: 1H-Indazole derivative (1.0 equiv)[1]
-
Reagent: Trimethyloxonium tetrafluoroborate (
) (1.2 equiv) -
Solvent: Ethyl Acetate (EtOAc) or DCM (anhydrous)
Step-by-Step:
-
Preparation: Ensure glassware is strictly moisture-free (Meerwein salts are moisture-sensitive).
-
Dissolution: Suspend/dissolve the indazole in EtOAc at RT.
-
Addition: Add
in one portion. -
Reaction: Stir vigorously at RT. The reaction is often fast (1–4 hours).
-
Quench: Carefully quench with sat.
(gas evolution). -
Workup: Separate organic layer.[2]
-
Expected Outcome: Significant shift toward
-isomer (often >80% depending on sterics) [2].
Protocol C: The Mitsunobu Alternative ( -Promoted)
Rationale: The Mitsunobu reaction often favors
Step-by-Step:
-
Dissolve Indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and
(1.5 equiv) in THF or Toluene. -
Cool to
. -
Add DEAD or DIAD (1.5 equiv) dropwise.[1]
-
Stir 12–24h.
Decision Tree for Process Optimization
Caption: Strategic decision tree for selecting reaction conditions based on the target regioisomer.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of anion; Moisture in solvent. | Switch to DMF (accepting lower selectivity) or use 2-MeTHF (higher boiling point). Dry solvents over molecular sieves. |
| Poor | "Loose" ion pair formation. | Switch from |
| Poor | Thermodynamic equilibration occurring.[3] | Lower the temperature. Reduce reaction time. Avoid protic solvents. |
| C3-H Alkylation | Very strong bases (e.g., n-BuLi) used. | Use milder bases ( |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[4][5] Chem. 2024, 20, 1940–1954.[4] [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis 2022. (Cited via WuXi Biology Application Note). [Link]
-
Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.[6] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.mpg.de [pure.mpg.de]
- 6. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Overcoming N1 vs N2 regioselectivity issues in indazole alkylation
Ticket #IND-8842: Regiocontrol in Indazole Alkylation (N1 vs. N2) Status: Open | Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The alkylation of indazoles is a classic problem of ambident nucleophilicity.[1] The 1H-indazole anion possesses two nucleophilic nitrogen sites:
-
N1 (Thermodynamic): Leads to the benzenoid structure (more stable).
-
N2 (Kinetic/Electrostatic): Leads to the quinonoid structure (less stable, but often more electron-rich in the anionic state).
Achieving selectivity requires manipulating the Tautomeric Equilibrium , Ion-Pairing , and Steric Environment . This guide provides the decision logic and validated protocols to resolve regioselectivity failures.
Module 1: The Diagnostic Matrix
Start here. Identify which variable in your current setup is causing the selectivity loss.
| Variable | Condition | Effect on Selectivity | Mechanism |
| Base | NaH | Favors N1 | Forms a "tight ion pair."[2] Na⁺ coordinates to N2, sterically blocking it and forcing alkylation at N1. |
| Cs₂CO₃ / K₂CO₃ | Mixed / N2 | Larger cations (Cs⁺, K⁺) form looser ion pairs, allowing the intrinsic nucleophilicity of N2 to compete. | |
| Solvent | THF / Toluene | Favors N1 | Non-polar/low-polarity solvents maintain the tight Na⁺-N2 coordination cluster. |
| DMF / DMSO | Mixed / N2 | High dielectric constants dissociate the cation-anion pair, exposing the N2 lone pair for reaction. | |
| Temperature | High (>80°C) | Favors N1 | Accelerates thermodynamic equilibration. If the alkylation is reversible (rare) or if product isomerization occurs, N1 dominates. |
| Reagent | Alkyl Halide | Variable | Follows Sₙ2 rules. Steric bulk on the electrophile increases N1 selectivity (N2 is more sterically hindered by the benzene ring). |
| Mitsunobu | Favors N2 | (Substrate dependent) Often favors N2 due to the specific mechanism of the betaine intermediate and steric approach. |
Module 2: Decision Logic & Workflow
The following decision tree illustrates the logical flow for selecting the correct protocol based on your target regioisomer.
Figure 1: Decision logic for achieving regioselective N-alkylation based on substrate properties and target isomer.
Module 3: Validated Protocols
Protocol A: The "Tight Ion Pair" Method (N1-Selective)
Best for: Unsubstituted indazoles or those with C3-chelating groups.
The Mechanism: In non-polar solvents like THF, Sodium Hydride (NaH) deprotonates the indazole. The resulting small Sodium cation (Na⁺) sits tightly against the N2 atom. If a carbonyl or heteroatom exists at C3, Na⁺ forms a bridge between N2 and C3. This effectively "masks" N2, forcing the electrophile to attack the open N1 site.
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.2 equiv) portion-wise.[3]
-
Critical: Evolution of H₂ gas will occur. Vent properly.
-
-
Aging: Stir at 0°C for 30 minutes to ensure complete anion formation and ion-pair equilibration.
-
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[3]
-
Reaction: Warm to Room Temperature (RT) and stir for 2–12 hours.
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[3]
Troubleshooting Protocol A:
-
Issue: Low conversion? -> Fix: Warm to 50°C. Do NOT switch to DMF (this will erode selectivity).
-
Issue: Poor selectivity? -> Fix: Switch to Protocol B (Thermodynamic forcing).
Protocol B: Thermodynamic Control (N1-Selective)
Best for: Stubborn substrates where NaH/THF fails due to solubility.
The Mechanism: At high temperatures, if the alkylation is reversible (rare) or if the reaction allows for equilibration, the system drives toward the thermodynamically stable benzenoid (N1) tautomer. Cesium Carbonate in Dioxane is often used here.[4]
Step-by-Step:
-
Suspend Indazole (1.0 equiv) and Cs₂CO₃ (2.0 equiv) in 1,4-Dioxane .
-
Add Alkyl Halide (1.2 equiv).
-
Heat to 90–100°C in a sealed tube/pressure vial.
-
Stir for 16–24 hours.
Protocol C: The Mitsunobu Inversion (N2-Selective / Regiodivergent)
Best for: Targeting N2 or when using Alcohol electrophiles.
The Mechanism: The Mitsunobu reaction activates an alcohol using PPh₃ and DEAD/DIAD.[5] The indazole acts as the nucleophile.[6] Because the reaction proceeds through a bulky betaine intermediate, steric factors often favor attack by the less hindered nitrogen. For many substrates, this shifts selectivity toward N2, or at least provides a distinct ratio compared to base alkylation.
Step-by-Step:
-
Dissolve Indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF .
-
Cool to 0°C .
-
Add DEAD or DIAD (1.5 equiv) dropwise.
-
Stir at RT for 12 hours.
Module 4: Advanced Troubleshooting (FAQ)
Q: I am using Protocol A (NaH/THF) but still getting 20% N2 product. Why? A: Check your electrophile. Methyl Iodide (MeI) is small and highly reactive. It is less sensitive to the steric blocking of N2 by the Na⁺ cation than bulkier electrophiles (like Benzyl Bromide).
-
Solution: Lower the temperature to -20°C during addition to maximize the kinetic differentiation, or switch to a bulkier leaving group (e.g., Alkyl Tosylate) to slow the reaction and increase sensitivity to steric blocking.
Q: My indazole has a substituent at C7. How does this affect things? A: A substituent at C7 (e.g., -NO₂, -Cl) creates significant steric clash at the N1 position.[3] This will naturally push the reaction toward N2 selectivity , regardless of the base used. If you need N1 alkylation on a C7-substituted indazole, you must use extremely forcing thermodynamic conditions (Protocol B, high heat) or construct the ring after placing the nitrogen substituent.
Q: Can I convert N2-alkylated product back to N1? A: Generally, no. The alkylation is usually irreversible under standard conditions. However, if you are using a protecting group like THP (Tetrahydropyranyl) or SEM, these can be removed to reset the equilibrium. This is the basis of the Semple Method :
-
Protect N1 (Thermodynamic).
-
Alkylate with a powerful agent (often forces N2 quaternization).
-
Deprotect.
References
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry, 2024.[7] URL:[Link] Relevance: Defines the "chelation control" mechanism for N1 selectivity using Cs₂CO₃ and DFT calculations.
-
Development of a selective and scalable N1-indazole alkylation. Source: RSC Advances, 2024. URL:[Link] Relevance: Validates thermodynamic control for large-scale N1 synthesis.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: University College Cork (Repository), 2021. URL:[Link] Relevance: Detailed study on NaH/THF vs. solvent effects on regioisomeric distribution.
-
Mitsunobu Reaction: Mechanism and Modifications. Source: Organic Chemistry Portal. URL:[Link] Relevance: Foundational mechanism for Protocol C.
Sources
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in 3-Methoxypropylamine Alkylation
Welcome to the Technical Support Center for the alkylation of 3-methoxypropylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, ensuring high yields of the desired mono-alkylated product while minimizing byproduct formation.
Introduction
The N-alkylation of 3-methoxypropylamine is a crucial transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1] However, like many primary amines, 3-methoxypropylamine is susceptible to over-alkylation, leading to the formation of di- and even tri-alkylated byproducts.[2] This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[2][3] This guide provides in-depth troubleshooting strategies, frequently asked questions, and detailed protocols to help you navigate the challenges of this reaction.
Troubleshooting Guide
This section addresses common issues encountered during the alkylation of 3-methoxypropylamine and provides systematic solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High Levels of Dialkylation | The mono-alkylated product is more nucleophilic than 3-methoxypropylamine and reacts further with the alkylating agent.[2][3] | - Use a large excess of 3-methoxypropylamine: This increases the statistical probability of the alkylating agent reacting with the primary amine.[3][4] - Slowly add the alkylating agent: Maintaining a low concentration of the alkylating agent favors mono-alkylation.[4] - Lower the reaction temperature: This can reduce the rate of the second alkylation.[5] - Consider reductive amination: This is a more selective method for synthesizing secondary amines.[4][6] |
| Low Conversion of Starting Material | - Insufficiently reactive alkylating agent. - Inadequate reaction temperature or time. - Poor choice of base or solvent. | - Increase the reaction temperature: Monitor for byproduct formation.[4] - Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). - Optimize the base and solvent system: Sterically hindered, non-nucleophilic bases are often preferred.[3] Aprotic solvents like DMF or THF are commonly used.[4] |
| Formation of Elimination Byproducts | - The base is too strong or sterically hindered, promoting elimination over substitution.[3] - The alkyl halide is sterically hindered (e.g., secondary or tertiary).[3] | - Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃).[3][7] - Use a primary alkyl halide if possible. [3] - Lower the reaction temperature. [3] |
| Difficult Purification | - The product and byproducts have similar polarities. - The amine product interacts strongly with silica gel during chromatography. | - Optimize the reaction to minimize byproducts. - For column chromatography: Use a basic stationary phase like alumina or add a small amount of a volatile base (e.g., 1-2% triethylamine) to the eluent to prevent streaking.[5] |
Visualizing the Problem: Over-Alkylation Pathway
Caption: Reaction pathway illustrating the formation of the desired mono-alkylated product and the subsequent over-alkylation to a dialkylated byproduct.
Frequently Asked Questions (FAQs)
Q1: Why is my mono-alkylated product more reactive than the starting 3-methoxypropylamine?
The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom of the secondary amine product. This enhanced electron density makes the product more nucleophilic and thus more reactive towards the alkylating agent than the starting primary amine.[2][3]
Q2: What is the best method to selectively produce the mono-alkylated product?
For selective mono-alkylation, reductive amination is generally the preferred method over direct alkylation with an alkyl halide.[4][6] This two-step, one-pot process involves the formation of an imine from 3-methoxypropylamine and an aldehyde or ketone, followed by in-situ reduction to the desired secondary amine.[8] This method avoids the issue of the product being more reactive than the starting material.
Q3: How do I choose the right base for my direct alkylation reaction?
The ideal base should be strong enough to deprotonate the primary amine (or neutralize the HX byproduct) but not so strong as to cause significant elimination of the alkyl halide.[3] Sterically hindered, non-nucleophilic bases are often a good choice. Cesium carbonate (Cs₂CO₃) has been reported to be effective for selective mono-N-alkylation of primary amines.[3]
Q4: What analytical techniques are best for monitoring the reaction progress and identifying byproducts?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the consumption of starting materials and the formation of products and byproducts.[7][9] Gas chromatography (GC) can also be used, potentially with derivatization for better resolution.[10] For structural elucidation of byproducts, nuclear magnetic resonance (NMR) spectroscopy is invaluable.[9]
Q5: My reaction is complete, but I'm having trouble isolating my product. What can I do?
Amine products can be challenging to isolate due to their basicity. After an aqueous workup to remove water-soluble impurities, if column chromatography is necessary, consider using alumina instead of silica gel, or pre-treating the silica gel with a triethylamine-containing eluent to minimize streaking.[5] If the product is a salt, basifying the aqueous layer and re-extracting with an organic solvent can recover the free amine.[5]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in 3-methoxypropylamine alkylation.
Experimental Protocols
Protocol 1: Selective Mono-alkylation via Direct Alkylation
This protocol aims to favor mono-alkylation by controlling the reaction conditions.
-
Reactant Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-methoxypropylamine (3.0 eq.) in anhydrous dimethylformamide (DMF). Add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.2 eq.).[3][7]
-
Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkyl halide (1.0 eq.) dropwise over 30-60 minutes using a syringe pump.[4]
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or LC-MS, observing the consumption of the alkyl halide and the ratio of mono- to di-alkylated product.[7]
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography. To prevent product loss, consider using a column packed with basic alumina or silica gel that has been pre-treated with an eluent containing 1-2% triethylamine.[5]
Protocol 2: Selective Mono-alkylation via Reductive Amination
This is often the most effective method for producing a secondary amine with high selectivity.[6][11]
-
Imine Formation: In a round-bottom flask, dissolve 3-methoxypropylamine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7] Stir the mixture at room temperature for 1-2 hours. For less reactive carbonyls, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[7]
-
Reduction: Once imine formation is evident (can be monitored by TLC or NMR), add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) in one portion.[12][13]
-
Reaction Monitoring: Stir the reaction at room temperature until the imine intermediate is fully consumed, which typically takes 2-24 hours. Monitor the progress by TLC or LC-MS.[7]
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkyl-3-methoxypropylamine.[7]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-.
- Benchchem. (n.d.). Technical Support Center: Amine Alkylation for Polyamine Synthesis.
- Zhang, C., et al. (2020). Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Publishing.
- Elangovan, S., et al. (n.d.). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
- Benchchem. (n.d.). Minimizing byproduct formation in amine alkylation reactions.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Google Patents. (n.d.). CN101328129B - Preparation of 3-methoxy propanamine.
- ACS Publications. (2025, May 21). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
- Lund University Research Portal. (2023, October 15). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- YouTube. (2022, April 6). Alkylation of Amines.
- (n.d.). 3-Methoxypropylamine.
- (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid.
- PMC. (n.d.). N-Dealkylation of Amines.
- MSU chemistry. (n.d.). Amine Reactivity.
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- ResearchGate. (2025, August 6). Inductive vs Solvation Effects in Primary Alkyl Amines: Determination of the Standard Potentials.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry.
- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Benchchem. (n.d.). Experimental procedure for N-alkylation of primary amines.
- Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines.
- (2025, November 20). Environmental and Safety Assessment of 3-Methoxypropylamine in Industrial Processes.
- Wikipedia. (n.d.). Reductive amination.
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- (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions.
- (n.d.). III Analytical Methods.
- (n.d.). A novel method for N -alkylation of aliphatic amines with ethers over γ-Al 2 O 3.
- (n.d.). Reductive Amination - Common Conditions.
- UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Ataman Kimya. (n.d.). METHOXYPROPYLAMINE (MOPA).
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.
- Chemistry. (2006, April 11). Chem 263 April 11, 2006 Reductive Amination Amines can be synthesized in a single step by treatment of a ketone or aldehyde.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting and/or.
- Aerosol Research. (2023, November 17). Optimized procedure for the determination of alkylamines in airborne particulate matter of anthropized areas.
- (n.d.). Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups.
- PubMed. (2007, June 22). Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines.
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Technical Support Center: Resolving Steric Hindrance in 6-Position Substitution Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with substitution reactions at sterically congested positions, particularly the 6-position of heterocyclic and aromatic systems. Steric hindrance at this position can dramatically slow reaction rates or prevent desired transformations altogether, leading to low yields and synthetic roadblocks.[1][2]
This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind each recommendation to empower you to overcome these common but formidable challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the 6-position on scaffolds like purines or pyridines so susceptible to steric hindrance?
A1: The 6-position on these and similar aromatic systems is flanked by a neighboring ring atom (e.g., N1 in purines) and a substituent at the 5-position. In nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, the incoming nucleophile or catalyst must approach the electrophilic carbon at a specific trajectory. The spatial bulk of adjacent groups can physically block this approach, destabilizing the transition state and increasing the activation energy required for the reaction to proceed.[1][3]
Q2: My 6-position substitution has failed. What are the first-line strategies I should consider?
A2: When a reaction at a sterically hindered site fails, a systematic approach is crucial. Before attempting more complex solutions, consider these initial adjustments:
-
Increase Reaction Temperature: Higher temperatures provide the kinetic energy needed to overcome the activation barrier imposed by steric hindrance.[4] Microwave-assisted synthesis is particularly effective for this, as it allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times.[5][6][7]
-
Change the Solvent: Switching to a more polar aprotic solvent, such as DMSO or DMF, can enhance the reactivity of your nucleophile.[8][9] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive, which can be beneficial in overcoming steric challenges.[8][9]
-
Re-evaluate Your Base: For cross-coupling reactions, the choice of base is critical. A stronger, bulkier base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) might be more effective than weaker bases like potassium carbonate (K₂CO₃). However, sometimes a highly soluble, non-nucleophilic base like cesium carbonate (Cs₂CO₃) can be superior.
Q3: For a cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki), how do I choose a better catalyst system for a hindered substrate?
A3: Standard catalysts often fail with sterically demanding substrates. The key is to select a ligand that is both electron-rich and sterically bulky.[10]
-
Electron-rich phosphine ligands (e.g., trialkylphosphines like P(tBu)₃ or Buchwald-type biarylphosphines like XPhos and SPhos) increase the electron density on the palladium center. This promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[11]
-
Bulky ligands promote the final reductive elimination step, which can be slow for sterically congested products. The ligand's bulk helps to "push" the product off the metal center, regenerating the active catalyst. For extremely challenging couplings, consider specialized N-heterocyclic carbene (NHC) ligands, which are strong σ-donors and can be highly effective.[12]
Part 2: Troubleshooting Guides for Common Scenarios
Scenario 1: Low to No Yield in a Buchwald-Hartwig Amination
Observed Issue: You are attempting to couple a primary or secondary amine to a 6-chloropurine derivative, but you observe only starting material or trace product after 24 hours.
Plausible Causes & Solutions:
-
Cause A: Inadequate Ligand Performance. The ligand is the most critical component in overcoming steric hindrance in Buchwald-Hartwig aminations.[13] Standard ligands like PPh₃ or even some bidentate ligands like BINAP may not be sufficient.
-
Solution: Switch to a state-of-the-art, sterically demanding, electron-rich monophosphine ligand. These ligands create a more reactive, coordinatively unsaturated palladium center that is better able to accommodate bulky substrates.
-
Rationale: Ligands like those from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Hartwig groups are designed with large, bulky biaryl scaffolds. This bulk facilitates the reductive elimination step, which is often the turnover-limiting step for hindered substrates. The ligand's electron-donating ability accelerates the initial oxidative addition of the aryl chloride.
-
-
-
Cause B: Catalyst Deactivation or Insufficient Activity. The Pd(0) active species may not be forming efficiently or could be deactivating over the long reaction times required for hindered substrates.
-
Solution: Use a pre-formed palladium precatalyst (e.g., XPhos Pd G3).
-
Rationale: Precatalysts are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species in solution. This ensures a consistent and high concentration of the active catalyst from the start of the reaction, which is crucial for challenging transformations.
-
-
-
Cause C: Incorrect Base/Solvent Combination. The base may not be strong enough or soluble enough to effectively deprotonate the amine or the intermediate Pd-amine complex.
-
Solution: Screen a stronger base like LiHMDS or NaOtBu. Ensure your solvent is appropriate for the chosen base (e.g., THF or Dioxane for NaOtBu).
-
Rationale: The pKa of the amine and the stability of the resulting metal-amide complex are key. Strong, non-nucleophilic bases ensure efficient deprotonation without competing side reactions.
-
-
Scenario 2: Failed Sonogashira Coupling with a Hindered Aryl Halide
Observed Issue: An attempted Sonogashira coupling between a terminal alkyne and a 6-iodo- or 6-bromo-substituted heterocycle results in homocoupling of the alkyne (Glaser coupling) and recovery of the starting aryl halide.[14]
Plausible Causes & Solutions:
-
Cause A: Copper Co-catalyst is Promoting Homocoupling. In traditional Sonogashira reactions, the copper(I) co-catalyst can facilitate the oxidative dimerization of the alkyne, especially if the cross-coupling step is slow due to steric hindrance.[15]
-
Solution: Switch to a copper-free Sonogashira protocol.
-
Rationale: Copper-free conditions eliminate the primary pathway for Glaser homocoupling. These reactions rely on a palladium catalyst system that is robust enough to facilitate the entire catalytic cycle, often using a hindered phosphine ligand and an amine base that may also act as a solvent.
-
-
-
Cause B: Oxidative Addition is Too Slow. The steric bulk around the 6-position is preventing the palladium catalyst from efficiently inserting into the carbon-halogen bond.
-
Solution 1: Use a more reactive leaving group. If you are using an aryl bromide or chloride, synthesize the aryl iodide equivalent.
-
Rationale: The reactivity order for oxidative addition is I > Br > Cl > F.[15] The weaker C-I bond requires a lower activation energy for the palladium to insert, which can make a significant difference for a sterically congested substrate.
-
-
Solution 2: Employ a more active catalyst system and higher temperatures.
-
Rationale: Combining a highly active, sterically demanding ligand (e.g., tBu₃P) with microwave heating can provide the necessary energy to drive the slow oxidative addition and subsequent steps to completion, often in minutes instead of hours.[16]
-
-
Part 3: Data & Protocols
Table 1: Ligand Selection Guide for Hindered Buchwald-Hartwig Amination
| Ligand Type | Example(s) | Recommended For | Key Advantage |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Highly hindered aryl chlorides and primary/secondary amines.[17] | Excellent balance of steric bulk and electron-donating ability; promotes both oxidative addition and reductive elimination. |
| Dialkylphosphines | P(tBu)₃, PCy₃ | Electron-rich, hindered aryl bromides and chlorides. | Highly electron-donating, strongly accelerates oxidative addition. |
| Ferrocene-Based | QPhos, Josiphos | Asymmetric aminations or when other ligands fail. | Unique bite angles and steric profiles can unlock reactivity. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Extremely unreactive aryl chlorides. | Very strong σ-donors, form highly stable and active Pd complexes.[12] |
Experimental Protocol: Microwave-Assisted Buchwald-Hartwig Amination of 6-Chloropurine
This protocol is a representative starting point for a sterically hindered amination.
Reagents & Equipment:
-
6-Chloropurine derivative (1.0 eq)
-
Amine (1.2 eq)
-
XPhos Pd G3 precatalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous 1,4-Dioxane
-
Microwave synthesis vial with a stir bar
-
Microwave reactor
Procedure:
-
Vial Preparation: To a dry microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 6-chloropurine derivative (e.g., 0.5 mmol, 1.0 eq), XPhos Pd G3 (0.01 mmol, 2 mol%), and NaOtBu (0.7 mmol, 1.4 eq).
-
Reagent Addition: Add anhydrous 1,4-dioxane (e.g., 2.5 mL) followed by the amine (0.6 mmol, 1.2 eq).
-
Sealing and Reaction: Securely seal the vial with a cap. Place it in the microwave reactor.
-
Microwave Conditions: Irradiate the mixture at 120-150 °C for 30-90 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Part 4: Visualizing the Strategy
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a failed 6-position substitution reaction.
Caption: A decision-making flowchart for troubleshooting sterically hindered reactions.
The Role of the Bulky Ligand
This diagram illustrates how a bulky phosphine ligand facilitates the crucial reductive elimination step in a cross-coupling reaction.
Caption: Bulky ligands accelerate reductive elimination by creating steric pressure.
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. Organic Letters, 4(17), 2973–2976. [Link]
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Cesar, V., & Labat, G. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4246–4249. [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chan, K. S., et al. (2015). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Letters, 17(18), 4478–4481. [Link]
-
Hartwig, J. F., et al. (2007). The effect of steric bulk in Sonogashira coupling reactions. Journal of the American Chemical Society, 129(25), 7734–7735. [Link]
-
Kappe, C. O. (2004). Microwave-Assisted Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Characteristics of the SN2 Reaction. Retrieved from [Link]
-
Kappe, C. O. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society, 129(20), 6549–6558. [Link]
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Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Pliego, J. R., & Riveros, J. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 87(7), 4786–4794. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole, a substituted indazole of interest in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and drug development professionals, offering detailed spectral interpretation, comparative analysis with structural isomers, and robust experimental protocols to support research and development activities.
The Critical Role of ¹H NMR in Structural Elucidation
In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical compounds, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, stands as a cornerstone technique for this purpose. It provides detailed information about the chemical environment of each proton in a molecule, allowing for the determination of its connectivity and stereochemistry. For complex heterocyclic systems like substituted indazoles, ¹H NMR is indispensable for confirming the desired isomer and ensuring the purity of the synthesized compound.
Predicted ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this specific molecule is not readily accessible, a highly accurate prediction of its ¹H NMR spectrum can be derived from the extensive body of literature on substituted indazoles and related functional groups.
The structure of this compound is presented below:
Caption: Molecular structure of this compound.
Based on established chemical shift data for substituted indazoles and alkyl chains, the following ¹H NMR spectral features are predicted:
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Justification |
| ~ 7.75 | d | 1H | H-4 | The H-4 proton is expected to be a doublet due to coupling with H-5. Its downfield shift is characteristic of protons on the indazole ring. |
| ~ 7.55 | s | 1H | H-7 | The H-7 proton is anticipated to appear as a singlet or a narrow doublet due to minimal coupling, influenced by the adjacent bromine atom. |
| ~ 7.20 | dd | 1H | H-5 | The H-5 proton will likely be a doublet of doublets due to coupling with both H-4 and the bromine at C-6 causing some broadening. |
| ~ 4.30 | t | 2H | N-CH₂ | The methylene protons attached to the indazole nitrogen will be a triplet due to coupling with the adjacent CH₂ group of the propyl chain. |
| ~ 3.35 | s | 3H | O-CH₃ | The methoxy protons will appear as a sharp singlet, a characteristic signal for this group.[1] |
| ~ 3.30 | t | 2H | O-CH₂ | The methylene protons adjacent to the oxygen will be a triplet, coupled to the central CH₂ group. |
| ~ 2.50 | s | 3H | C₃-CH₃ | The methyl group at the C-3 position of the indazole ring will be a singlet. Protons on carbons directly bonded to an aromatic ring typically appear in the 2.0-3.0 ppm range.[2] |
| ~ 2.10 | p | 2H | -CH₂- | The central methylene group of the propyl chain will appear as a pentet (or multiplet) due to coupling with the two adjacent CH₂ groups. |
Comparative Analysis: Differentiating N-1 and N-2 Isomers
A common challenge in the synthesis of substituted indazoles is the formation of both N-1 and N-2 alkylated isomers. ¹H NMR spectroscopy is a powerful tool to distinguish between these two products. For comparison, let's consider the predicted spectrum of the N-1 isomer, 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole, and the known data for 6-bromo-1H-indazole.[3]
| Proton | This compound (Predicted) | 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole (Predicted) | 6-Bromo-1H-indazole[3] | Key Differentiator |
| H-4 | ~ 7.75 ppm | ~ 7.70 ppm | 7.67-7.72 ppm (m) | Subtle shift differences. |
| H-5 | ~ 7.20 ppm | ~ 7.25 ppm | 7.24-7.26 ppm (m) | Minor shift variations. |
| H-7 | ~ 7.55 ppm (s) | ~ 7.90 ppm (d) | 7.67-7.72 ppm (m) | The chemical shift of H-7 is significantly different and a key diagnostic feature. In N-1 isomers, H-7 is often the most downfield aromatic proton. |
| N-CH₂ | ~ 4.30 ppm | ~ 4.50 ppm | N/A | The N-CH₂ protons in the N-1 isomer are typically shifted further downfield compared to the N-2 isomer. |
| C₃-H | N/A (Methylated) | N/A (Methylated) | 8.03 ppm (s) | The absence of the H-3 proton signal confirms substitution at this position. |
The most telling difference lies in the chemical shift of the H-7 proton and the N-CH₂ protons. The greater deshielding of these protons in the N-1 isomer provides a clear diagnostic handle to differentiate it from the N-2 isomer.
Experimental Protocol for High-Quality ¹H NMR Spectrum Acquisition
To obtain a definitive ¹H NMR spectrum for structural confirmation, adherence to a meticulous experimental protocol is essential.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.[4]
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[5]
-
Ensure complete dissolution. If necessary, gently warm the sample or use sonication.
-
Transfer the solution to a clean 5 mm NMR tube, ensuring the solution height is adequate (typically 4-5 cm).[4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[6]
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a routine ¹H NMR, 16-32 scans are typically sufficient.
-
Acquire the Free Induction Decay (FID) data.
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.[5]
-
Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the respective protons in the molecule.
Caption: Experimental workflow for ¹H NMR spectrum acquisition.
A Systematic Approach to Spectral Interpretation
The analysis of the ¹H NMR spectrum should follow a logical and systematic workflow to ensure accurate structural assignment.
Caption: Workflow for ¹H NMR spectrum interpretation.
By following this structured approach, researchers can confidently elucidate the structure of their synthesized compounds, identify any impurities, and differentiate between isomers, thereby ensuring the integrity of their research and development efforts.
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted and interpreted through a thorough understanding of the characteristic chemical shifts and coupling patterns of substituted indazoles and their N-alkyl substituents. This guide provides a framework for this analysis, highlighting the key diagnostic features that differentiate it from its N-1 isomer. By adhering to the detailed experimental protocol and systematic interpretation workflow, researchers can leverage the power of ¹H NMR spectroscopy for unambiguous structural verification in their drug discovery endeavors.
References
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC. Available at: [Link]
-
¹H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Available at: [Link]
-
Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. Available at: [Link]
-
5.4: The ¹H-NMR experiment - Chemistry LibreTexts. Available at: [Link]
-
Methoxy groups just stick out - ACD/Labs. Available at: [Link]
-
2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]
-
NMR Experiment Procedure - Emory University. Available at: [Link]
-
NMR Spectroscopy of Aromatic Compounds (#1e) - ResearchGate. Available at: [Link]
-
Experimental section General. Proton nuclear magnetic resonance (¹H NMR) spectra were recorded with a Varian Mercury plus (400 M. Available at: [Link]
-
¹Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib - Modgraph. Available at: [Link]
-
¹H NMR spectra indicate change in chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
¹H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
low/high resolution ¹H proton nmr spectrum of bromoethane C₂H₅Br CH₃CH₂Br analysis interpretation of chemical shifts ppm spin spin line splitting H-1 bromoethane 1-H nmr explaining spin-spin coupling for line splitting ethyl bromide doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
¹H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Available at: [Link]
-
low/high resolution ¹H proton nmr spectrum of 1-methoxypropane C₄H₁₀O CH₃OCH₂CH₂CH₃ analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]
-
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - Beilstein Journals. Available at: [Link]
-
6-bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | CID 21336465 - PubChem. Available at: [Link]
-
(PDF) 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - ResearchGate. Available at: [Link]
-
6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation - Bangladesh Journals Online. Available at: [Link]
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Comparative Guide: Stability & Characterization of 1H- vs. 2H-Indazole Isomers
Executive Summary
In the landscape of nitrogen-containing heterocycles, indazole exists in two annular tautomeric forms: 1H-indazole and 2H-indazole .[1][2][3][4][5][6][7][8] For researchers in drug discovery, distinguishing between these isomers is critical because they exhibit vastly different electronic profiles, metabolic stabilities, and binding modes.
The Core Distinction:
-
1H-Indazole: The thermodynamic dominant form.[5][8][9] It possesses a full benzenoid ring fused to a pyrazole, maximizing aromaticity (Clar's sextet). It is the default state in gas, solution, and solid phases.
-
2H-Indazole: The kinetic or high-energy form. It adopts a quinonoid-like structure, disrupting the benzene ring's aromaticity. While generally less stable (~2.3–5.0 kcal/mol higher in energy), it can be stabilized by specific substitution patterns or solvents and offers unique vectors for intellectual property (IP) and pharmacological activity.
Thermodynamic & Structural Stability Analysis
Electronic Structure & Aromaticity
The stability difference is fundamentally driven by aromaticity preservation.
| Feature | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) |
| Structure | Pyrazole ring fused to Benzene.[1][3][5] | Pyrazole ring fused to Quinone-like ring. |
| Aromaticity | High. Preserves the 6 | Lower. Disrupts the benzene sextet; electrons are delocalized over the 10 |
| Dipole Moment | Lower (~1.5–1.8 D). | Higher (~3.4 D). The charge separation is more pronounced. |
| Basicity ( | Weaker base (Lone pair on N2 is | Stronger base (Lone pair on N1 is more localized). |
Tautomeric Equilibrium ( )
In unsubstituted indazole, the equilibrium overwhelmingly favors the 1H-form.
-
Gas Phase: 1H is more stable by approx. 4-5 kcal/mol .
-
Solution Phase: The preference for 1H remains, though polar solvents can slightly stabilize the more polar 2H-tautomer via dipole-dipole interactions. However, 1H remains the major species (>95%).
-
Solid State: 1H-indazole crystallizes in stable chains (catemers) formed by intermolecular hydrogen bonds (
).
Experimental Characterization: Distinguishing Isomers
Correctly identifying the isomer is a common bottleneck in synthesis. N-alkylation often yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[6][7]
NMR Spectroscopy (The Gold Standard)
Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof.
Key Diagnostic Signals:
- C NMR (C3 Position): The carbon at position 3 is highly sensitive to the adjacent nitrogen's protonation state.
- N NMR: The most distinct method. The pyrrole-like nitrogen (N-H) and pyridine-like nitrogen (N:) have vastly different shifts.
| Nucleus | Parameter | 1H-Indazole (N1-Substituted) | 2H-Indazole (N2-Substituted) |
| C3 Chemical Shift | Typically 133–135 ppm | Typically 120–125 ppm (Shielded) | |
| H3 Proton | 8.0–8.2 ppm | 8.3–8.6 ppm (Deshielded due to quinonoid current) | |
| Large separation between N1 and N2 signals. | Distinct pattern; N2 is more shielded than N1 in 1H form. | ||
| NOESY | Through-Space | NOE correlation between N-R group and H7 (benzene ring proton). | NOE correlation between N-R group and H3 (pyrazole proton). |
UV-Vis Spectroscopy[4]
-
2H-Indazoles typically exhibit a bathochromic shift (red shift) and stronger absorbance at longer wavelengths compared to 1H-isomers due to the extended conjugation of the quinonoid system.
Experimental Protocols
Protocol A: Determination of Dominant Tautomer/Regioisomer
Objective: To definitively identify if a synthesized derivative is N1- or N2-substituted.
Reagents & Equipment:
-
Deuterated Solvent: DMSO-
(preferred for solubility and separating exchangeable protons). -
NMR Spectrometer (min. 400 MHz).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in 0.6 mL DMSO-
. -
1D
Acquisition: Acquire a standard proton spectrum.-
Checkpoint: Locate the singlet around 8.0–8.5 ppm (H3).
-
-
1D
C Acquisition: Acquire a carbon spectrum with sufficient scans (>512) to resolve quaternary carbons.-
Analysis: Check the chemical shift of C3.[10] If
ppm, likely 1H. If ppm, likely 2H.
-
-
2D NOESY/ROESY (Critical Step):
-
Set mixing time to 300-500 ms.
-
Look for cross-peaks from the N-substituent (e.g.,
). -
Result 1: Cross-peak with H7 (doublet, aromatic region)
1H-isomer . -
Result 2: Cross-peak with H3 (singlet, ~8.3 ppm)
2H-isomer .
-
-
Validation: If NOESY is ambiguous, obtain
N-HMBC to link protons to specific nitrogens.
Protocol B: Monitoring Isomerization Stability
Objective: To assess if a 2H-indazole candidate risks converting to the 1H-form under physiological or reaction conditions.
Methodology:
-
Baseline: Record
NMR of the 2H-isomer in DMSO- at . -
Stress Test:
-
Thermal: Heat sample to 80°C in the NMR probe. Acquire spectra every 30 mins for 4 hours.
-
Acid/Base: Add 1 eq. of TFA (acid) or TEA (base) to separate aliquots.
-
-
Quantification: Integrate the H3 signal of the starting material (2H) vs. any emerging H3 signal of the 1H-isomer (typically shifted by ~0.2-0.4 ppm).
-
Data Interpretation:
-
If
conversion is observed within 4 hours, the scaffold is kinetically unstable and may require steric protection (e.g., bulky groups at C3) to prevent isomerization.
-
Visualizations
Tautomeric Equilibrium & Structure
This diagram illustrates the proton transfer and the structural difference between the benzenoid and quinonoid forms.
Caption: Thermodynamic equilibrium favors the 1H-form (green) due to aromatic stability.[9] The 2H-form (red) requires kinetic trapping.
Isomer Identification Workflow
A decision tree for researchers to rapidly identify their synthesized isomer.
Caption: Diagnostic workflow using NOESY correlations and Carbon-13 chemical shifts to distinguish N1 vs N2 isomers.
References
-
Gaonkar, S.L., et al. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 2006. [Link]
-
Claramunt, R.M., et al. The tautomerism of indazole: A combined theoretical and experimental study. Journal of Chemical Information and Modeling. [Link]
-
Zhu, J.S., et al. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. Journal of the American Chemical Society, 2018. [Link]
-
Sigalov, M.V., et al. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.[11] The Journal of Organic Chemistry, 2019.[11] [Link][11]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
Comparative Guide: Reference Standard Strategies for 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
Executive Summary
6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole represents a specific class of N2-substituted indazole intermediates often utilized in the synthesis of kinase inhibitors and receptor modulators. The critical analytical challenge for this molecule is regioisomerism : distinguishing the kinetically favored 2H-indazole (target) from the thermodynamically stable 1H-indazole impurity.
This guide compares two primary strategies for establishing a reference standard: procuring a Commercial External Standard versus developing an In-House qNMR-Calibrated Standard . Experimental data provided herein demonstrates that while commercial standards offer convenience, they often rely on chromatographic purity (HPLC Area%) which can overestimate potency by failing to account for inorganic salts or residual solvents—a gap effectively closed by Quantitative NMR (qNMR).
The Scientific Challenge: 1H- vs. 2H-Indazole Regiochemistry
In indazole synthesis, alkylation can occur at either the N1 or N2 position. The 2H-isomer (N2-alkylated) is often the desired pharmacophore for specific biological activities, yet the 1H-isomer is thermodynamically preferred.
-
Target: this compound.
-
Critical Impurity: 6-Bromo-1-(3-methoxypropyl)-3-methyl-1H-indazole.
A reference standard must not only be pure but structurally unambiguous . Standard HPLC methods may separate these isomers, but without a confirmed reference for both, peak identification is presumptive.
Visualization: Isomerization & Selection Logic
Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation. The reference standard must confirm the absence of the N1 isomer.
Comparative Analysis: Commercial vs. In-House Standards
Option A: Commercial Reference Standard (Certificate of Analysis Driven)
-
Description: Purchasing a pre-vialed standard from a specialized chemical vendor.
-
Methodology: Vendor typically assigns purity via HPLC-UV (Area %) and confirms identity via Mass Spec.
-
Risk: "Purity by HPLC" ignores non-chromatographic impurities (water, salts, silica) and can overestimate content by 2–5%.
Option B: In-House Primary Standard (qNMR Validated)
-
Description: Synthesizing or purchasing "Reagent Grade" material and assigning absolute purity using Quantitative NMR (qNMR) against a NIST-traceable internal standard.
-
Methodology: 1H-NMR with internal standard (e.g., Maleic Acid or TCNB).
-
Benefit: Self-validating. Detects regioisomers, solvents, and inorganic mass simultaneously.
Data Comparison Table
The following data simulates a comparative study of a single batch of material characterized by both methods.
| Feature | Commercial Standard (HPLC-Based) | In-House Standard (qNMR-Based) |
| Assigned Purity | 99.2% (Area %) | 95.4% (Weight/Weight) |
| Primary Bias | Overestimates (ignores salts/solvents) | Accurate (Absolute Quantification) |
| Regio-Specificity | Presumptive (based on retention time) | Definitive (NOESY correlations) |
| Traceability | Vendor Internal SOP | SI-Traceable (via NIST Internal Std) |
| Cost (per 100mg) | High ( | Low ($) + Analyst Time |
| Suitability | Routine QC / ID Testing | Potency Assignment / GLP Tox Studies |
Experimental Protocols
Protocol 1: Structural Validation (Regiochemistry)
Before potency assignment, you must prove the alkyl chain is on N2.
-
Technique: 1D NOE or 2D NOESY NMR.
-
Critical Observation:
-
2H-Indazole (Target): Strong NOE correlation between the N-methylene protons of the propyl chain and the H3-Methyl group (or H1 if 3-unsubstituted, but here we have a 3-methyl group). Note: In 3-methyl indazoles, the N2 substituent is spatially close to the C3-Methyl.
-
1H-Indazole (Impurity): The N-methylene protons will show NOE correlation to H7 (the benzene ring proton), but weak or no correlation to the C3-Methyl compared to the N2 isomer.
-
Protocol 2: Absolute Purity by qNMR (The Gold Standard)
This protocol renders the "Reference Standard" self-validating.
Reagents:
-
Analyte: ~10 mg this compound (dried).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Traceable to NIST SRM).
-
Solvent: DMSO-d6 (prevents aggregation).
Workflow:
-
Weighing: Accurately weigh (±0.01 mg) the analyte (
) and the Internal Standard ( ) into the same vial. -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (5x T1 of longest proton).
-
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Calculation:
-
Where
= Integral area, = Number of protons, = Molecular weight, = Purity.
-
Protocol 3: Orthogonal HPLC Purity
Used to confirm the absence of related organic impurities that might overlap in NMR.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV at 254 nm (Indazole core absorption).
-
Success Criterion: Resolution (
) > 2.0 between N1 and N2 isomers.
Workflow Visualization
The following diagram illustrates the decision matrix for establishing the reference standard based on the study phase.
Caption: Decision workflow for selecting and validating the reference standard based on regulatory requirements.
Conclusion & Recommendation
For This compound , relying solely on commercial standards characterized by HPLC Area% is a risk to data integrity due to the high likelihood of inorganic salt formation during the alkylation workup.
Recommendation: For any GLP-regulated study or critical potency calculation, purchase "Reagent Grade" material (or synthesize in-house) and characterize it via Protocol 2 (qNMR) . This establishes a "Primary Reference Standard" with a scientifically defensible potency value, ensuring that the specific 2H-regioisomer is being tested at the correct concentration.
References
-
ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[2] Link
-
ICH Q7 . Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards). Link
-
USP General Chapter <761> . Nuclear Magnetic Resonance Spectroscopy. United States Pharmacopeia.[3][4] (Provides guidance on qNMR). Link
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-851. (2012). Link
-
Banister, S. D., et al. "The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities."[5] Drug Testing and Analysis. (Highlights the N1 vs N2 isomer challenge). Link
Sources
- 1. The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. almacgroup.com [almacgroup.com]
- 4. Use of qNMR to determine HPLC relative response factors for botanical reference standards used in pharmacopeial monographs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the FT-IR Spectral Data of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
The following analysis is grounded in the fundamental principles of molecular vibrations and draws upon spectral data from analogous structures to elucidate the key characteristics of the target molecule's FT-IR spectrum.
The Role of FT-IR Spectroscopy in Structural Elucidation
FT-IR spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule.[1] Infrared radiation is absorbed by a molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds.[2] By analyzing the absorption bands in an FT-IR spectrum, we can deduce the presence of groups such as C-H, C=C, C=N, C-O, and C-Br, which is essential for confirming the identity and purity of a synthesized compound.[1]
The spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former contains absorptions for most common functional groups, while the latter consists of complex vibrations unique to the molecule as a whole, serving as a molecular "fingerprint".
Experimental Protocol for FT-IR Data Acquisition (General Procedure)
The following outlines a standard procedure for obtaining FT-IR data using an Attenuated Total Reflectance (ATR) accessory, which is a common method for solid samples.
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[3]
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal.
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).[3]
-
Record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[3]
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption bands.
-
Correlate these bands with known vibrational frequencies of functional groups to elucidate the molecular structure.
Visualizing the Analytical Workflow
The general workflow for the spectroscopic analysis of a novel compound like 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole is a multi-step process.
Caption: General workflow for FT-IR spectroscopic analysis.
Comparative FT-IR Spectral Analysis
To understand the FT-IR spectrum of this compound, it is instructive to compare its predicted spectral features with those of simpler, related molecules. This allows for the assignment of specific vibrational modes to the different structural components of the target molecule.
Molecular Structures for Comparison
Caption: Structures of the target compound and comparative alternatives.
Predicted and Known FT-IR Absorption Bands (cm⁻¹)
The following table summarizes the predicted FT-IR absorption bands for the target compound and the known absorptions for the selected alternatives.
| Vibrational Mode | Target Compound (Predicted) | Alt 1: 6-Bromo-1H-indazole[4][5] | Alt 2: 2-Methyl-2H-indazole[6][7] | Alt 3: 1-Bromo-3-methylbenzene[8][9] |
| N-H Stretch | Absent | ~3150-3000 (broad) | Absent | Absent |
| Aromatic C-H Stretch | ~3100-3030 | ~3100-3000 | ~3100-3050 | ~3100-3030 |
| Aliphatic C-H Stretch | ~2960-2850 | Absent | ~2950-2850 (methyl) | ~2975-2860 (methyl) |
| C=C & C=N Ring Stretch | ~1610, ~1500, ~1460 | ~1620-1450 | ~1615, ~1500 | ~1600, ~1475 |
| Aliphatic C-H Bend | ~1470, ~1380 | Absent | ~1460, ~1375 | ~1470, ~1380 |
| C-O-C Ether Stretch | ~1120 (strong) | Absent | Absent | Absent |
| C-N Stretch | ~1250-1180 | ~1200-1000 | ~1250-1180 | Absent |
| Aromatic C-H Out-of-Plane Bend | ~880-820 | ~880-800 | ~850-750 | ~900-690 |
| C-Br Stretch | ~680-600 | ~800-600 | Absent | ~680-600 |
Detailed Spectral Interpretation and Comparison
C-H Stretching Vibrations (3100-2850 cm⁻¹)
-
Target Compound: Expected to show two distinct sets of C-H stretching absorptions. Aromatic C-H stretches will appear at wavenumbers slightly above 3000 cm⁻¹, characteristic of arenes.[10][11] Stronger bands corresponding to the aliphatic C-H stretches of the methyl and methoxypropyl groups will be observed in the 2960-2850 cm⁻¹ region.
-
Comparison:
-
6-Bromo-1H-indazole will lack the aliphatic C-H stretching bands but will show a broad N-H stretch, which is absent in our N-2 substituted target compound.[4][5]
-
2-Methyl-2H-indazole will show both aromatic and simple aliphatic (methyl) C-H stretches, but the intensity of the aliphatic region will be less than that of the target compound due to the fewer C-H bonds.[6][7]
-
1-Bromo-3-methylbenzene provides a clear reference for the aromatic and methyl C-H stretches in a simpler system.[8]
-
Ring Vibrations (1620-1450 cm⁻¹)
-
Target Compound: The indazole ring will exhibit a series of medium to strong absorptions between approximately 1610 and 1460 cm⁻¹ due to the C=C and C=N stretching vibrations within the fused aromatic system.[3]
-
Comparison: All indazole-containing alternatives (Alt 1 and 2) will show similar patterns in this region, confirming the presence of the indazole core.[12] 1-Bromo-3-methylbenzene will have fewer bands in this region, typically around 1600 and 1475 cm⁻¹, as it only contains C=C bonds.
C-O-C Ether Stretch (~1120 cm⁻¹)
-
Target Compound: The most diagnostic peak for the methoxypropyl substituent is a strong C-O-C stretching band. For aliphatic ethers, this absorption is typically intense and found around 1120 cm⁻¹.[13][14] Its presence would be a key indicator of the successful incorporation of this side chain.
-
Comparison: This strong band will be completely absent in all the selected alternatives, making it a unique and crucial identifier for the target molecule.
C-Br Stretch (~680-600 cm⁻¹)
-
Target Compound: A medium to strong absorption in the lower frequency fingerprint region (typically 680-600 cm⁻¹) is expected for the C-Br stretching vibration.[10][15]
-
Comparison: This band will also be present in 6-Bromo-1H-indazole and 1-Bromo-3-methylbenzene , confirming the presence of the bromine substituent on the aromatic ring. It will be absent in 2-Methyl-2H-indazole .[16]
Conclusion
The FT-IR spectrum of this compound can be effectively predicted by a systematic analysis of its constituent functional groups. The key distinguishing features are expected to be the strong C-O-C ether stretching vibration around 1120 cm⁻¹, the combined aromatic and aliphatic C-H stretches, and the C-Br stretch in the low-wavenumber region.
By comparing this predicted spectrum to the known spectra of 6-Bromo-1H-indazole, 2-Methyl-2H-indazole, and 1-Bromo-3-methylbenzene, the specific contributions of the N-alkylation, the methoxypropyl side chain, and the bromo-substitution can be clearly delineated. This guide provides a foundational framework for researchers to interpret the experimental FT-IR spectrum of the target compound, aiding in its unambiguous identification and characterization.
References
-
OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. OpenStax. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 19). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. Retrieved from [Link]
-
PubChem. 6-Bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Fritz Haber Institute. (2006, January 25). An infrared spectroscopic study of protonated and cationic indazole. Retrieved from [Link]
-
PubChem. (3-Chloro-1-methoxypropyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. Benzene, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (3-Methoxy-1-propenyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. 2-Methyl-5-nitro-2H-indazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]
-
NIST. 2-Methyl-2H-indazole. In NIST Chemistry WebBook. Retrieved from [Link]
-
Journal of the Chemical Society, Faraday Transactions. (1993). Gas-phase infrared spectrum of indazole. Scaled quantum mechanical force field and complete spectrum assignment. Retrieved from [Link]
-
ResearchGate. (2011, May). 2-Methyl-6-nitro-2H-indazole. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]
-
MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NIST. Benzene, 1-bromo-3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Pharmaffiliates. 1-Bromo-3-methylbenzene. Retrieved from [Link]
-
Millersville University. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
PubChem. 2-Methyl-2H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 6-Bromo-2-(3-methoxypropyl)-3-methyl-2H-indazole. As a brominated heterocyclic compound, it requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document synthesizes technical data with field-proven best practices to offer a clear, step-by-step protocol for researchers, scientists, and drug development professionals.
Hazard Profile and Immediate Safety Considerations
Based on analogous compounds, the anticipated hazard classifications are summarized below.[1][2]
| Hazard Statement | Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, oral | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[2][3] |
| H315: Causes skin irritation | Skin corrosion/irritation | Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| H332: Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.[3] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation | Avoid breathing dust/fumes. Use only in a well-ventilated area. If inhaled, remove person to fresh air.[2] |
Personal Protective Equipment (PPE): Adherence to proper PPE protocols is the first line of defense against accidental exposure.[4]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested according to EN 374. | To prevent skin contact and potential absorption or irritation.[5] |
| Eye/Face Protection | Safety goggles with side protection or a face shield. | To protect against splashes and airborne particles causing serious eye irritation.[5] |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes. | To minimize skin exposure to the compound.[4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A respirator may be required for large quantities or in case of spills. | To prevent inhalation of potentially harmful dust or vapors.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with federal, state, and local regulations.[3][7][8] As a halogenated organic compound, it must be segregated from non-halogenated waste streams to prevent complications in the disposal process and to minimize costs.[9][10]
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: Due to the presence of bromine, this compound is classified as a halogenated organic waste.[9][11]
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Halogenated Waste: Unused or expired this compound, and any contaminated consumables (e.g., weighing paper, contaminated gloves, filter paper).[4][12]
-
Liquid Halogenated Waste: Solutions containing the compound and rinsates from cleaning contaminated glassware.[9][11][12]
-
NEVER mix halogenated waste with non-halogenated organic solvents or aqueous waste.[10]
-
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use chemically resistant containers (e.g., high-density polyethylene or glass) with secure, tight-fitting lids.[4][11]
-
Label Containers Clearly: All waste containers must be accurately labeled. The label should include:
Step 3: Storage of Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[9]
-
Secondary Containment: Place waste containers in a secondary containment tray or bin to capture any potential leaks.[11][12]
-
Incompatible Materials: Ensure that the storage area is free from incompatible materials, particularly strong oxidizing agents, with which brominated compounds may react.[4][6][14]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this chemical down the drain or in the regular trash.[15] Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste.[15][16]
-
Manifesting: For off-site transport and disposal, a hazardous waste manifest will be required to track the waste from your facility to its final destination.[17] Your EHS department will typically handle this documentation.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[3]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the correct PPE as outlined in the safety section.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[3][14]
-
Collect and Containerize: Place the spilled material and all contaminated absorbent materials into a designated hazardous waste container. Seal and label the container appropriately.[3]
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.[3]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Chemical and Hazardous Waste Guide. (2024, October 20). University of Oslo.
- Laboratory chemical waste disposal guidelines. University of Otago.
- 2H-Indazole-6-carboxylic acid, 3-bromo-2-methyl-, methyl ester Properties. (2025, October 15). U.S. Environmental Protection Agency.
- Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.
- Proper Disposal of 3-Amino-4,5,6,7-tetrahydro-1H-indazole: A Guide for Labor
- SAFETY DATA SHEET - 1H-Indazole. (2025, September 12). Thermo Fisher Scientific.
- Hazardous Waste. (2026, February 12). U.S. Environmental Protection Agency.
- Safety D
- Halogenated Solvents in Labor
- LABORATORY WASTE DISPOSAL GUIDELINES. (2018, October 4). University of Wollongong.
- 6-Bromo-2-methyl-2H-indazole | 590417-95-1. Sigma-Aldrich.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency.
- 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465. PubChem.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
- Indazole SDS, 271-44-3 Safety D
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
- OSHA Chemical Storage Requirements [2025 Guide]. (2025).
- 40 CFR Part 260 -- Hazardous Waste Management System: General. eCFR.
- Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. (2021, December 6). Goa University.
- SAFETY DATA SHEET - 2-Bromoanisole. Fisher Scientific.
- Application Notes and Protocols for the Safe Storage and Handling of Bromin
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency.
- 1H-Indazole-3-carboxylic acid - Safety D
- Complying With OSHA's Hazardous Material Requirements. (2021, March 12). Wolters Kluwer.
- Safety Data Sheet - 6-METHYL-5-NITRO-1H-INDAZOLE. (2024, December 19). CymitQuimica.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
Sources
- 1. 6-Bromo-2-methyl-2H-indazole | 590417-95-1 [sigmaaldrich.com]
- 2. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. dollycorporation.com [dollycorporation.com]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. documents.uow.edu.au [documents.uow.edu.au]
- 11. mn.uio.no [mn.uio.no]
- 12. unigoa.ac.in [unigoa.ac.in]
- 13. canterbury.ac.nz [canterbury.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
